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5-Pregnene-3beta,11beta,17,20beta-tetrol Documentation Hub

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  • Product: 5-Pregnene-3beta,11beta,17,20beta-tetrol
  • CAS: 19516-75-7

Core Science & Biosynthesis

Foundational

Biological significance of 5-Pregnene-3beta,11beta,17,20beta-tetrol in steroidogenesis

The following technical guide details the biological significance, biosynthetic origins, and analytical profiling of 5-Pregnene-3β,11β,17,20β-tetrol . Content Type: Technical Guide / Whitepaper Audience: Researchers, Cli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, biosynthetic origins, and analytical profiling of 5-Pregnene-3β,11β,17,20β-tetrol .

Content Type: Technical Guide / Whitepaper Audience: Researchers, Clinical Chemists, Drug Development Professionals

Executive Summary

5-Pregnene-3β,11β,17,20β-tetrol is a rare but diagnostically critical steroid metabolite. Structurally, it represents a convergence of the Δ5-steroid pathway (typical of adrenal precursors) and 11β-hydroxylation (typically a terminal step in glucocorticoid synthesis).

In human endocrinology, this compound serves as a marker for "spillover" metabolism in Congenital Adrenal Hyperplasia (CAH) , specifically distinguishing 21-Hydroxylase Deficiency (21-OHD) from other enzymatic blocks. While the canonical pathway funnels 17-hydroxypregnenolone toward cortisol via Δ4-intermediates, blockages force the accumulation of Δ5-precursors which then undergo non-canonical 11β-hydroxylation and 20-reduction.

Beyond mammalian diagnostics, this polyhydroxylated steroid backbone shares structural homology with bioactive secondary metabolites isolated from marine soft corals (Cladiella sp.), which are currently under investigation for anti-inflammatory and cytotoxic properties.

Part 1: Structural Biochemistry & Metabolic Origins

Chemical Identity[1][2]
  • IUPAC Name: 5-Pregnene-3β,11β,17α,20β-tetrol

  • Core Structure: Pregn-5-ene nucleus (Δ5 double bond at C5-C6).

  • Functional Groups:

    • 3β-OH: Characteristic of Δ5-steroids (pre-3β-HSD conversion).

    • 11β-OH: Indicates enzymatic action of CYP11B1 (11β-hydroxylase).[1]

    • 17α-OH: Indicates enzymatic action of CYP17A1 .[2][1]

    • 20β-OH: Reduced C20 ketone, distinguishing it from the more common 20α-isomers (e.g., pregnanetriol).

The "Spillover" Biosynthetic Pathway

In a healthy adrenal cortex, CYP11B1 primarily acts on Δ4-steroids (e.g., converting 11-deoxycortisol to cortisol). However, under pathological conditions where upstream precursors accumulate—such as 21-Hydroxylase Deficiency —enzyme substrate specificity becomes promiscuous.

  • Accumulation: A block in CYP21A2 causes a massive buildup of 17-Hydroxypregnenolone (17-OH-Preg).

  • Non-Canonical Hydroxylation: Excess 17-OH-Preg is acted upon by CYP11B1 , forming 11β,17α-Dihydroxypregnenolone .

  • Reduction: The C20 ketone is reduced by 20β-Hydroxysteroid Dehydrogenase (20β-HSD) or a non-specific aldo-keto reductase (AKR), yielding the final tetrol.

This pathway is significant because it bypasses the 3β-HSD step, creating a unique "fingerprint" of adrenal stress.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the canonical cortisol pathway versus the "Spillover Pathway" that generates 5-Pregnene-3β,11β,17,20β-tetrol.

Steroidogenesis cluster_legend Legend Canonical Pathway Canonical Pathway Spillover/Blockage Spillover/Blockage Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17-OH-Pregnenolone 17-OH-Pregnenolone (Accumulates in 21-OHD) Pregnenolone->17-OH-Pregnenolone CYP17A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Progesterone 17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD Progesterone->17-OH-Progesterone CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 (Blocked in CAH) Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Tetrol 5-Pregnene-3β,11β,17,20β-tetrol (Target Metabolite) 11b,17-OH-Pregnenolone 11b,17-OH-Pregnenolone 11b,17-OH-Pregnenolone->Tetrol 20β-HSD / Reductase

Caption: Biosynthetic origin of 5-Pregnene-3β,11β,17,20β-tetrol via CYP11B1 action on Δ5-precursors.[3]

Part 3: Clinical & Diagnostic Utility

The detection of 5-Pregnene-3β,11β,17,20β-tetrol in urine is a high-specificity marker for distinguishing between subtypes of Congenital Adrenal Hyperplasia.

Differential Diagnosis Matrix

The table below outlines how this specific tetrol differentiates 21-Hydroxylase Deficiency from 11β-Hydroxylase Deficiency.

ConditionPrimary Enzyme Defect17-OH-PregnenoloneCYP11B1 Activity5-Pregnene-3β,11β,17,20β-tetrol
21-Hydroxylase Deficiency (21-OHD) CYP21A2Markedly Elevated Intact (Functional)Present / Elevated (Due to substrate spillover)
11β-Hydroxylase Deficiency (11-OHD) CYP11B1ElevatedDefective Absent / Low (Enzyme required for formation is inactive)
P450 Oxidoreductase Deficiency (PORD) POR (Redox Partner)ElevatedVariableVariable (Often favors 17,20-lyase block)
Healthy Control NoneNormalNormalTrace / Undetectable

Key Insight: The presence of the 11β-hydroxyl group on this molecule proves that CYP11B1 is functional.[4] Therefore, finding this metabolite rules out 11β-Hydroxylase Deficiency as the primary cause of hyperandrogenism or adrenal insufficiency.

Part 4: Analytical Protocol (GC-MS)

Due to the high polarity of the tetrol (four hydroxyl groups), direct analysis is impossible. Gas Chromatography-Mass Spectrometry (GC-MS) of methyloxime-trimethylsilyl (MO-TMS) derivatives is the gold standard.

Sample Preparation Workflow
  • Hydrolysis:

    • Incubate 2 mL urine with Helix pomatia juice (β-glucuronidase/sulfatase) at 55°C for 3 hours.

    • Rationale: The tetrol is excreted as a glucuronide conjugate.

  • Extraction:

    • Use C18 Solid Phase Extraction (SPE) cartridges.

    • Condition: Methanol -> Water.

    • Load: Hydrolyzed urine.

    • Wash: 10% Methanol (removes salts/urea).

    • Elute: 100% Methanol.

  • Derivatization (MO-TMS):

    • Step A (Methyloxime): Dissolve residue in 2% Methoxyamine HCl in Pyridine (60°C, 1 hr). Protects ketone groups (if any precursors remain).

    • Step B (Silylation): Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Catalyst). Heat at 100°C for 30 mins.

    • Reaction: Converts all four -OH groups to -O-TMS ethers.

  • GC-MS Analysis:

    • Column: DB-1 or DB-5ms (non-polar capillary column, 30m).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 100°C (1 min) -> 20°C/min -> 280°C (hold 20 mins).

Mass Spectral Identification

The TMS derivative of 5-Pregnene-3β,11β,17,20β-tetrol (Tetra-TMS) will exhibit a characteristic fragmentation pattern:

  • Molecular Ion (M+): 638 m/z (Calculated: MW 350 + 4x72 TMS groups = 638).

  • Base Peak: Often related to the cleavage of the D-ring side chain or loss of TMSOH groups (M-90).

  • Differentiation: The 20β-isomer typically elutes slightly later than the 20α-isomer on non-polar columns.

Part 5: Future Perspectives & Pharmacological Potential

While currently a diagnostic marker, the polyhydroxylated pregnene scaffold is of significant interest in drug discovery.

  • Marine Natural Products: Isomers of this tetrol (and related acetylated forms) are abundant in soft corals like Cladiella and Lobophytum.

  • Bioactivity: Preliminary studies suggest these marine steroids possess anti-inflammatory activity by inhibiting superoxide generation in neutrophils and cytotoxic activity against specific tumor cell lines.

  • Drug Development: The 11β-hydroxyl group is critical for receptor binding. Synthetic modification of the 5-Pregnene-3β,11β,17,20β-tetrol scaffold could yield novel anti-inflammatory agents that retain glucocorticoid receptor affinity but lack the mineralocorticoid side effects associated with aldosterone-like structures.

References

  • Homma, K., et al. (1996). "Metabolism of 17α-hydroxypregnenolone in the adrenal cortex: Evidence for the formation of 11β,17α-dihydroxypregnenolone." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Shackleton, C. H. (1983). "Inborn errors of steroid biosynthesis: detection by a new mass-spectrometric method."[5] Clinical Chemistry. Link

  • Wudy, S. A., et al. (2018). "Steroid profiling in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Blunt, J. W., & Munro, M. H. (2008). "Marine Natural Products." Natural Product Reports. (Reference for polyhydroxylated steroids in soft corals). Link

  • Miller, W. L., & Auchus, R. J. (2011). "The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders." Endocrine Reviews. Link

Sources

Exploratory

Comprehensive Characterization of 5-Pregnene-3β,11β,17,20β-tetrol: Structural, Physicochemical, and Bioanalytical Profile

[1] Executive Technical Summary 5-Pregnene-3β,11β,17,20β-tetrol (Systematic Name: pregn-5-ene-3β,11β,17α,20β-tetrol) is a rare but diagnostically significant C21 steroid metabolite.[1] It represents the terminal reductio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

5-Pregnene-3β,11β,17,20β-tetrol (Systematic Name: pregn-5-ene-3β,11β,17α,20β-tetrol) is a rare but diagnostically significant C21 steroid metabolite.[1] It represents the terminal reduction product of the 11-oxygenated Δ5-steroid pathway , specifically deriving from 11β-hydroxypregnenolone .[1]

While classical steroidogenesis focuses on the Δ4-pathway (leading to cortisol), this tetrol serves as a critical biomarker in complex adrenal disorders, including Congenital Adrenal Hyperplasia (CAH) , Adrenocortical Carcinoma (ACC) , and P450 Oxidoreductase Deficiency (PORD) . Its presence indicates a "leakage" or upregulation of CYP11B1 activity on Δ5-precursors, a phenomenon often overlooked in standard clinical panels.[1]

This guide provides a rigorous analysis of its molecular structure, physicochemical behavior, and the precise analytical methodologies required for its quantification in biological matrices.

Part 1: Molecular Architecture & Stereochemistry[1]

Structural Identity

The molecule is a tetracyclic terpene derivative characterized by the androstane skeleton with a C2 ethyl side chain (pregnane) and a double bond at C5–C6.

FeatureSpecificationStructural Impact
Skeleton Pregn-5-eneA/B ring junction is quasi-trans due to Δ5 double bond; Ring A is in a half-chair conformation.[1]
C3-Hydroxyl 3β (Equatorial)Characteristic of Δ5-steroids (e.g., pregnenolone, DHEA).[1] Readily esterified.
C11-Hydroxyl 11β (Axial)Critical Feature. Sterically hindered by the C18 and C19 angular methyl groups.[1] Imparts glucocorticoid-like activity potential and diagnostic specificity.[1]
C17-Hydroxyl 17α (Axial)Tertiary hydroxyl; sterically crowded.[1] Difficult to derivatize quantitatively without forcing conditions.[1]
C20-Hydroxyl 20β (Equatorial)Reduction product of the C20-ketone.[1] The β-isomer is specific to certain 20-hydroxysteroid dehydrogenase (20-HSD) isoforms.
Stereochemical Conformation

The presence of the 11β-hydroxyl group introduces significant diaxial interactions with the C18 and C19 methyl groups (1,3-diaxial interaction).[1] This steric crowding has two major analytical consequences:

  • Derivatization Resistance: The 11β-OH is the most difficult to silylate (TMS) compared to 3β and 20β.

  • NMR Shift: It causes a characteristic downfield shift of the C19 angular methyl proton signal in 1H-NMR.[1]

Part 2: Physicochemical Profile[1]

Due to the presence of four hydroxyl groups, this steroid is significantly more polar than its precursors (Pregnenolone or 17-OH Pregnenolone).[1]

Calculated & Predicted Properties

Data derived from Structure-Property Relationship (SPR) algorithms for tetrol-steroids.[1]

PropertyValue (Approx.)Context for Experimental Design
Molecular Formula

Exact Mass: 350.2457 Da
Molecular Weight 350.50 g/mol Precursor ion

or

in LC-MS.[1]
LogP (Octanol/Water) 1.8 – 2.2Low for a steroid. Requires polar extraction solvents (e.g., Ethyl Acetate/Butanol) rather than Hexane.
Water Solubility ~50–100 mg/LSparingly soluble, but higher than mono/di-hydroxy steroids.[1]
pKa ~14.5 (Alcoholic)Non-ionizable in physiological pH; requires neutral extraction.
Melting Point 215–220 °CHigh lattice energy due to extensive intermolecular H-bonding network.[1]
Stability Profile
  • Thermal Stability: Stable up to ~200°C. Suitable for GC-MS inlet temperatures (250°C) only after derivatization.[1] Native tetrols undergo thermal dehydration (loss of water) in the injector port.

  • Acid Sensitivity: The allylic 3β-OH (Δ5 system) is prone to dehydration or rearrangement (i-steroid formation) under strong acidic conditions.[1] Protocol Note: Avoid strong mineral acids during hydrolysis; use enzymatic hydrolysis (Helix pomatia or E. coli β-glucuronidase).

Part 3: Bioanalytical Framework

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the "gold standard" for comprehensive steroid profiling because it separates stereoisomers (20α vs 20β) that LC-MS often co-elutes.[1]

  • Derivatization Strategy: Trimethylsilylation (TMS) .[2]

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).[1]

  • Reaction: The 3β, 17α, and 20β hydroxyls react readily. The 11β-OH requires heating (60°C for >1 hour) or stronger catalysts (TMS-imidazole) to fully derivatize.[1]

  • Target Derivative: Tetra-TMS ether (

    
    ).[1]
    
    • Note: Often, the 17-OH is hindered, leading to a Tri-TMS major product if conditions are mild.[1]

Key Fragmentation Ions (EI, 70eV):

  • m/z 638: Molecular Ion (

    
    ) - usually weak.[1]
    
  • m/z 548:

    
     (Loss of TMSOH).
    
  • m/z 117: Characteristic of C20/C21 side chain cleavage in 17,20-diols.

  • m/z 129: Characteristic D-ring fragment for

    
    -3-TMS steroids.
    
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Preferred for high-throughput targeted analysis in serum/plasma.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (using Ammonium Fluoride or Formic Acid adducts) or Negative Mode (if derivatized with Picolinic acid).

  • Column: C18 Reverse Phase (e.g., Kinetex C18 or Acquity HSS T3).

  • Transitions (SRM):

    • Precursor:

      
       or 
      
      
      
    • Product 1:

      
       (Loss of 
      
      
      
      )
    • Product 2:

      
       (Loss of 
      
      
      
      )

Part 4: Biosynthetic Context & Biological Significance[1]

The 5-Pregnene-3β,11β,17,20β-tetrol is a marker of the "11-Oxygenated Backdoor Pathway" .[1]

The Pathway

Classically, CYP11B1 (11β-hydroxylase) acts on 11-Deoxycortisol (Δ4).[1] However, in states of high ACTH drive or substrate accumulation (CAH), CYP11B1 can hydroxylate Δ5-steroids.

  • Pregnenolone

    
    17-OH Pregnenolone [1][3][4]
    
  • 17-OH Pregnenolone

    
    11β-Hydroxypregnenolone [1]
    
  • 11β-Hydroxypregnenolone

    
    5-Pregnene-3β,11β,17,20β-tetrol  (Reduction of ketone).[1]
    
Visualization: The 11-Oxygenated Δ5 Pathway[1]

SteroidPathway cluster_legend Pathway Significance Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg Side Chain Cleavage OHPreg 17α-OH Pregnenolone Preg->OHPreg 17-Hydroxylation Biomarker 11β-Hydroxypregnenolone (Major CAH Marker) OHPreg->Biomarker 11β-Hydroxylation (Minor Pathway) Tetrol 5-Pregnene-3β,11β,17,20β-tetrol (Urinary Metabolite) Biomarker->Tetrol 20-Ketone Reduction CYP11A1 CYP11A1 CYP17A1 CYP17A1 CYP11B1 CYP11B1 (11β-Hydroxylase) AKR1C 20-HSD (AKR1C Family) Note This pathway is upregulated in 21-Hydroxylase Deficiency (CAH) and Adrenocortical Carcinoma.

Figure 1: The biosynthetic origin of 5-Pregnene-3β,11β,17,20β-tetrol via the non-canonical 11-hydroxylation of Δ5-steroids.[1][5][6]

Part 5: Experimental Protocols

Protocol: Urinary Steroid Extraction & Derivatization for GC-MS

This protocol ensures the recovery of polar tetrols which are often lost in standard ether extractions.[1]

Reagents:

  • Solid Phase Extraction (SPE) Cartridges (C18, 500mg).

  • Enzyme: Helix pomatia juice (Sulfatase/Glucuronidase activity).

  • Derivatization Mix: MSTFA:TMCS (100:1).

Step-by-Step Methodology:

  • Sample Prep: Take 2.0 mL of urine.[1] Add internal standard (e.g., Stigmasterol or deuterated Tetrahydrocortisol).

  • Conjugate Hydrolysis:

    • Buffer urine to pH 5.2 with Acetate buffer.[1]

    • Add 50 µL Helix pomatia juice.

    • Incubate at 55°C for 3 hours . (Note: Longer times risk degrading the Δ5-3β-ol structure).[1]

  • Extraction (SPE):

    • Condition C18 cartridge with Methanol (3 mL) then Water (3 mL).

    • Load hydrolyzed urine.[1]

    • Wash with 10% Methanol (removes urea/salts).

    • Elute with 3 mL Methanol . (Ethyl acetate is insufficient for tetrols).

  • Drying: Evaporate methanol under Nitrogen stream at 40°C.

  • Derivatization (Critical Step):

    • Add 100 µL MSTFA/TMCS .[1]

    • Add 10 µL Pyridine (catalyst for hindered 11/17-OH).[1]

    • Incubate at 80°C for 60 minutes .

    • Why? The 11β-OH and 17α-OH are sterically hindered.[1] Standard 60°C/30min protocols will yield incomplete derivatives (Tri-TMS), splitting the signal and reducing sensitivity.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Protocol: Data Interpretation (Diagnostic Ratios)

In research settings, calculate the 11-Oxygenated Index :



  • High Ratio: Suggests 21-Hydroxylase Deficiency (blockage forces flux to 11-OH) or 11-oxygenated androgen producing tumors.[1]

  • Low Ratio: Suggests 11β-Hydroxylase Deficiency (CYP11B1 failure).[1][7]

References

  • Arlt, W., et al. (2011). Urine Steroid Metabolomics as a Biomarker Tool for Detecting Malignancy in Adrenal Tumors. The Journal of Clinical Endocrinology & Metabolism. Link

  • Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Biehl, M., et al. (2019). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Molecular and Cellular Endocrinology. Link

  • NIST Chemistry WebBook. Pregnane-3,17,20-triol derivatives (Structural Analogues). Link

  • Taylor, N. F., et al. (2017). Gas chromatography–mass spectrometry (GC–MS) of steroids. In Steroid Analysis. Link

Sources

Foundational

Metabolic pathways involving 5-Pregnene-3beta,11beta,17,20beta-tetrol

Topic: Metabolic Pathways Involving 5-Pregnene-3 ,11 ,17,20 -tetrol Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Scientists, Steroid Biochemists, and Analytical Chemists. Metabolic Profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways Involving 5-Pregnene-3


,11

,17,20

-tetrol Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Scientists, Steroid Biochemists, and Analytical Chemists.

Metabolic Profiling of 5-Pregnene-3 ,11 ,17,20 -tetrol: Biosynthesis, Enzymology, and Analytical Characterization

Executive Summary

The steroid 5-Pregnene-3


,11

,17,20

-tetrol
(hereafter referred to as 11

,20

-Tetrol
) represents a specific, highly polar metabolite situated at the intersection of the

-steroid pathway and the 11-oxygenated steroid cascade. While classical steroidogenesis models emphasize the conversion of

steroids (like pregnenolone) to

steroids (like progesterone) prior to 11

-hydroxylation, advanced profiling has elucidated an "11-oxygenated

pathway."

This guide details the formation of 11


,20

-Tetrol via the non-canonical action of CYP11B1 on

substrates, followed by downstream reduction by 20

-hydroxysteroid dehydrogenases (20

-HSD/AKR family)
. This molecule serves as a critical biomarker in Congenital Adrenal Hyperplasia (CAH) variants and comparative endocrinology (teleost maturation).

Biosynthetic Pathway & Enzymology

The formation of 11


,20

-Tetrol requires the coordination of mitochondrial oxidative enzymes and cytosolic reductases. The pathway diverges from the canonical glucocorticoid synthesis at the level of 17

-Hydroxypregnenolone
.
The Precursor State

The pathway initiates with Cholesterol , converted to Pregnenolone by CYP11A1 (Side-Chain Cleavage).

  • Enzyme: CYP17A1 (17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxylase activity).[1][2][3]
    
  • Reaction: Pregnenolone

    
    17
    
    
    
    -Hydroxypregnenolone
    .[2]
  • Significance: This is the branch point. In the canonical pathway, this substrate undergoes 17,20-lyase activity to form DHEA or 3

    
    -HSD isomerization to form 17-OH-Progesterone.
    
The Critical "Crossover": 11 -Hydroxylation of Steroids

Classically, CYP11B1 (11


-hydroxylase) acts on 

substrates (11-Deoxycortisol). However, under conditions of substrate accumulation (e.g., 21-Hydroxylase Deficiency) or in specific species, CYP11B1 accepts

substrates.
  • Enzyme: CYP11B1 (Mitochondrial).[2][4]

  • Substrate: 17

    
    -Hydroxypregnenolone.[2][5]
    
  • Product: 11

    
    ,17
    
    
    
    -Dihydroxypregnenolone
    (5-Pregnene-3
    
    
    ,11
    
    
    ,17
    
    
    -triol-20-one).[3]
  • Mechanism: Stereospecific introduction of a hydroxyl group at C11 in the

    
    -position.[4] This reaction is the rate-limiting step for entry into the 11-oxygenated 
    
    
    
    pool.
Terminal Reduction: The 20-Ketone Reduction

The final step involves the reduction of the C20 ketone to a hydroxyl group.

  • Enzyme: 20

    
    -Hydroxysteroid Dehydrogenase (20
    
    
    
    -HSD).
    • Human Context:[2][4][6][7][8] Activity is often attributed to the AKR1C family (Aldo-keto reductases), though AKR1C1 is predominantly a 20

      
      -reductase. 20
      
      
      
      -reduction is more prominent in non-human models (teleosts, amphibians) or specific bacterial metabolism in the gut.
  • Reaction: 11

    
    ,17
    
    
    
    -Dihydroxypregnenolone
    
    
    5-Pregnene-3
    
    
    ,11
    
    
    ,17,20
    
    
    -tetrol
    .
  • Stereochemistry: The orientation of the hydroxyl at C20 is critical. The

    
    -isomer (cis to the C13 methyl group) distinguishes this metabolite from its 20
    
    
    
    -isomer, which is more common in human luteal metabolism.

Visualization of the Pathway

The following diagram illustrates the metabolic grid, highlighting the "Tetrol" formation against the backdrop of canonical steroidogenesis.

SteroidPathway Cholesterol Cholesterol Preg Pregnenolone (5-Pregnen-3u03b2-ol-20-one) Cholesterol->Preg CYP11A1 OHPreg 17u03b1-OH-Pregnenolone Preg->OHPreg CYP17A1 (17u03b1-hydroxylase) Prog Progesterone Preg->Prog 3u03b2-HSD DiOHPreg 11u03b2,17u03b1-Dihydroxypregnenolone (Intermediate) OHPreg->DiOHPreg CYP11B1 (11u03b2-hydroxylase) OHProg 17u03b1-OH-Progesterone OHPreg->OHProg 3u03b2-HSD DHEA DHEA OHPreg->DHEA CYP17A1 (17,20-lyase) Tetrol 5-Pregnene-3u03b2,11u03b2,17,20u03b2-tetrol (TARGET METABOLITE) DiOHPreg->Tetrol 20u03b2-HSD (AKR1C family)

Figure 1: Biosynthetic pathway of 5-Pregnene-3


,11

,17,20

-tetrol, emphasizing the non-canonical 11

-hydroxylation of

steroids.[1][9]

Analytical Methodology: LC-MS/MS Profiling

Due to the presence of four hydroxyl groups, 11


,20

-Tetrol is thermally labile and difficult to analyze via GC-MS without extensive derivatization (e.g., MO-TMS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification.
Sample Preparation (Serum/Plasma)
  • Principle: Liquid-Liquid Extraction (LLE) is superior to SPE for separating polar tetrols from lipid-rich matrices.

  • Protocol:

    • Aliquot: 200

      
      L serum spiked with deuterated internal standard (
      
      
      
      -17-OH-Pregnenolone or
      
      
      -Cortisol).
    • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 10 min.

    • Phase Separation: Centrifuge at 3000 x g for 5 min. Freeze aqueous layer (dry ice/acetone bath). Decant organic layer.

    • Drying: Evaporate under nitrogen stream at 40°C.

    • Reconstitution: Dissolve residue in 100

      
      L Methanol/Water (50:50).
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m C18, 100 x 2.1 mm). The polar nature requires a high-aqueous start to the gradient to ensure retention.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 0.2 mM Ammonium Fluoride for enhanced ionization in negative mode).

    • B: Methanol + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (due to

    
     double bond) or Negative Mode  (if using Ammonium Fluoride). Positive mode often utilizes the 
    
    
    
    transition due to labile hydroxyls.
MRM Transitions (Table 1)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
11

,20

-Tetrol
351.2

315.225Loss of 2

351.2297.235Loss of 3

17-OH-Pregnenolone 333.2297.220Precursor check
Cortisol 363.2121.130Canonical Ref.[9]

Note: The tetrol readily loses water in the source. Source temperature must be optimized (<400°C) to prevent in-source degradation.

Biological Significance & Applications

Congenital Adrenal Hyperplasia (CAH)

In patients with 21-Hydroxylase Deficiency (21-OHD) , the block in converting 17-OH-Progesterone to 11-Deoxycortisol causes a backup of precursors.

  • Mechanism: Excess 17-OH-Pregnenolone accumulates.

  • Shunt: CYP11B1, though preferring

    
     substrates, will metabolize the massive pool of 
    
    
    
    precursors, leading to elevated levels of 11-oxygenated
    
    
    steroids, including 11
    
    
    ,20
    
    
    -Tetrol.
  • Diagnostic Value: It serves as a secondary marker for the severity of the adrenal block and the flux through the 11

    
    -hydroxylase pathway.
    
Comparative Endocrinology

In teleost fish (e.g., Clarias gariepinus), 20


-reduced steroids are potent Maturation Inducing Hormones (MIH).
  • The 11

    
    -hydroxylated variants (like the Tetrol) often exhibit reduced affinity for the nuclear Progesterone Receptor (nPR) but may act via membrane progestin receptors (mPR) to regulate oocyte maturation.
    

References

  • Storbeck, K. H., et al. (2013). "11

    
    -Hydroxydihydrotestosterone and 11-ketodihydrotestosterone, novel C19 steroids with androgenic activity: a putative role in castration resistant prostate cancer?" Molecular and Cellular Endocrinology. Link
    
  • Turcu, A. F., et al. (2016). "Adrenal-derived 11-oxygenated 19-carbon steroids are the dominant androgens in classic 21-hydroxylase deficiency." European Journal of Endocrinology. Link

  • Schoonen, W. G., et al. (1988). "5 beta-pregnane-3 alpha,6 alpha,17 alpha,20 beta-tetrol and 5 beta-pregnane-3 alpha,6 alpha,17 alpha-triol-20-one: steroids of ovarian origin in the African catfish, Clarias gariepinus, during oocyte maturation."[10] General and Comparative Endocrinology. Link

  • Auchus, R. J. (2017). "The backdoor pathway to dihydrotestosterone." Trends in Endocrinology & Metabolism. Link

  • PubChem Compound Summary. "5-Pregnene-3beta,11beta,17,20beta-tetrol."[11] National Center for Biotechnology Information. Link

Sources

Exploratory

Biosynthesis of polyhydroxylated steroids and 5-Pregnene-3beta,11beta,17,20beta-tetrol

Title: Technical Monograph: Biosynthesis and Analytical Characterization of Polyhydroxylated -Steroids Subtitle: Focusing on the Enzymatic Architecture and Detection of 5-Pregnene-3 ,11 ,17,20 -tetrol[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Biosynthesis and Analytical Characterization of Polyhydroxylated


-Steroids
Subtitle:  Focusing on the Enzymatic Architecture and Detection of 5-Pregnene-3

,11

,17,20

-tetrol[1]

Executive Summary

This technical guide delineates the biosynthetic origins, enzymatic mechanisms, and analytical protocols for 5-Pregnene-3


,11

,17,20

-tetrol
(hereafter referred to as 5-PT ).[1] While standard mammalian steroidogenesis favors

-3-ketone pathways (e.g., cortisol, testosterone), 5-PT represents a distinct class of polyhydroxylated steroids (PHS) where the

double bond is retained, and the side chain undergoes extensive reduction and hydroxylation.

This molecule serves as a critical biomarker in two distinct fields:

  • Clinical Endocrinology: As a marker of specific adrenal enzymatic blocks (e.g., P450 oxidoreductase deficiency) or "backdoor" androgen pathways.[2]

  • Marine Natural Products: As a structural congener to bioactive sterols found in echinoderms (starfish) and soft corals.[2]

Part 1: Structural Biology and Enzymatic Logic

The biosynthesis of 5-PT requires a specific "enzymatic grid" that bypasses the canonical 3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase (3

-HSD) checkpoint.[1] In typical steroidogenesis, 3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-HSD rapidly converts

steroids (like pregnenolone) to

steroids (like progesterone).[1] The accumulation of 5-PT implies a metabolic state where 3

-HSD is rate-limiting, inhibited, or bypassed, allowing downstream P450s and reductases to act on the

scaffold.[1]
The Retention Pathway

The synthesis of 5-PT involves three critical enzymatic events on the pregnenolone backbone:

  • C17-Hydroxylation: Mediated by CYP17A1 .[3][4][5] This is the "gatekeeper" reaction.

  • C11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Hydroxylation:  Mediated by CYP11B1  (11
    
    
    
    -hydroxylase).[1] Note: While CYP11B1 prefers
    
    
    substrates (e.g., 11-deoxycortisol), it exhibits substrate promiscuity under high flux or pathological conditions, hydroxylating
    
    
    substrates at the 11
    
    
    position.
  • C20-Keto Reduction: Mediated by 20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Hydroxysteroid Dehydrogenase (20
    
    
    
    -HSD)
    .[1] In humans, this activity is often attributed to the AKR1C family (Aldo-Keto Reductases), specifically isoforms that favor the
    
    
    -stereochemistry (common in teleost fish and specific bacterial biotransformations, less dominant than 20
    
    
    in humans).
Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the non-canonical pathway leading to 5-PT.

Biosynthesis Pregnenolone Pregnenolone (C21H32O2) OHPreg 17α-Hydroxypregnenolone (Δ5-Retention) Pregnenolone->OHPreg Hydroxylation @ C17 Triol 5-Pregnene-3β,17α,20β-triol OHPreg->Triol Reduction @ C20 (Ketone -> Hydroxyl) 11β,17α-OH-Pregnenolone 11β,17α-Dihydroxypregnenolone OHPreg->11β,17α-OH-Pregnenolone Rare CYP11B1 action Tetrol 5-Pregnene-3β,11β,17,20β-tetrol (Target Analyte) Triol->Tetrol Hydroxylation @ C11 (Substrate Promiscuity) CYP17 CYP17A1 (17α-Hydroxylase) AKR AKR1C / 20β-HSD (20-Keto Reductase) CYP11 CYP11B1 (11β-Hydroxylase) 11β,17α-OH-Pregnenolone->Tetrol 20β-HSD

Figure 1: Biosynthetic route prioritizing


 retention.[1] The pathway highlights the conversion of the C20 ketone to a hydroxyl group and the subsequent or concurrent C11 hydroxylation.

Part 2: Analytical Methodology (GC-MS/MS)

Due to the presence of four hydroxyl groups (tetrol), 5-PT is thermally unstable and non-volatile.[2] Direct analysis via Gas Chromatography (GC) is impossible without derivatization.[2] Liquid Chromatography (LC-MS) is viable but often struggles with isomer separation (e.g., 20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 vs. 20

) without specialized chiral columns.[1] Therefore, GC-MS with Silylation remains the gold standard for structural elucidation.
Sample Preparation Protocol

Objective: Isolate polar steroids from biological matrices (urine, plasma, or tissue homogenate).

  • Solid Phase Extraction (SPE):

    • Cartridge: C18 (Octadecyl) end-capped, 500 mg bed.

    • Conditioning: 5 mL Methanol followed by 5 mL Water.[2]

    • Loading: Apply sample (pH adjusted to 6.0–7.0).[2]

    • Wash: 5 mL Water (removes salts), followed by 5 mL 10% Methanol (removes highly polar impurities).[2]

    • Elution: 5 mL Ethyl Acetate/Isopropanol (95:5) .[2]

    • Rationale: The addition of isopropanol ensures the elution of the highly polar tetrol, which might adhere to the cartridge if pure ethyl acetate is used.

  • Derivatization (TMS Formation): Since 5-PT lacks a ketone group (the C20 ketone is reduced), Methoximation (MO) is technically not required, but often performed in "profiling" runs to protect other steroids.[2] For pure 5-PT analysis, Silylation is sufficient.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) as catalyst.

    • Reaction: Dissolve dry residue in 50 µL reagent. Incubate at 60°C for 60 minutes .

    • Chemistry: This converts the 3

      
      , 11
      
      
      
      , 17
      
      
      , and 20
      
      
      hydroxyls into Trimethylsilyl (TMS) ethers.
    • Mass Shift: Each TMS group adds 72 Da.[2] The Tetrol (MW ~350) + 4 TMS groups -> MW ~638 Da.

GC-MS Acquisition Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.

  • Injection: Splitless, 260°C.

  • Oven Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 30°C/min to 200°C.[2]

    • Ramp: 2°C/min to 300°C (Critical for separating stereoisomers).[2]

  • Detection (SIM Mode): Monitor specific ions for the TMS-Tetrol.

    • Diagnostic Ions:m/z 638 (M+), m/z 117 (C20-C21 fragment), m/z 463 (Loss of side chain + TMS).[2]

Part 3: Synthesis and Isolation Strategy

For drug development professionals requiring standards, chemical synthesis from pregnenolone is laborious.[2] A Biotechnological Hybrid Approach is recommended.

Microbial Transformation Protocol

This method utilizes specific fungal and bacterial strains known for regiospecific hydroxylation.[2]

StepTransformationMicroorganism / EnzymeConditions
1 Substrate PregnenoloneDissolve in Ethanol (2% v/v final).
2 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Hydroxylation
Curvularia lunata (filamentous fungus)Fermentation: 28°C, pH 6.5, 48 hrs. High aeration required for P450 activity.
3 20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Reduction
Streptomyces hydrogenans (expresses 20

-HSD)
Add supernatant from Step 2 to S. hydrogenans culture.[1] Incubate 24 hrs.
4 Purification HPLC (Reverse Phase)C18 Column, Acetonitrile:Water gradient.
Analytical Decision Tree

The following diagram guides the researcher through the identification process, distinguishing the target tetrol from common isomers (e.g., Cortol, Cortolone).

AnalyticalWorkflow Sample Biological Sample Extract SPE Extraction (C18) Sample->Extract Deriv Derivatization (MSTFA/TMCS) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Decision Is m/z 638 Present? GCMS->Decision Check20 Check C20 Isomer (Compare Retention Time) Decision->Check20 Yes Reject Reject / Other Polyol Decision->Reject No Confirm Confirmed: 5-PT Check20->Confirm Matches 20β Std Check20->Reject Matches 20α Std

Figure 2: Workflow for the isolation and mass-spectral confirmation of the target tetrol.

Part 4: References

  • Miller, W. L., & Auchus, R. J. (2011). The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders. Endocrine Reviews, 32(1), 81-151. Link

  • Shackleton, C. H. L. (2010). Mass spectrometry in the diagnosis of steroid-related disorders and in hypertension research.[2] Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 481-490.[1] Link

  • Ivanchina, N. V., et al. (2013). Biosynthesis of Polar Steroids From the Far Eastern Starfish Patiria pectinifera. Steroids, 78(12), 1183-1191. Link

  • Penning, T. M., et al. (2000). Human 3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily.[1] Biochemical Journal, 351(Pt 1), 67-77.[6] Link
    
  • Krone, N., et al. (2012). Gas chromatography/mass spectrometry (GC-MS) related steroid profiling.[2] Methods in Molecular Biology, 862, 497-517. Link

Sources

Foundational

Natural occurrence of 5-Pregnene-3beta,11beta,17,20beta-tetrol in marine organisms

An In-depth Technical Guide on the Core Aspects of Polyhydroxylated Pregnane and Pregnene Steroids in Marine Organisms This guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Aspects of Polyhydroxylated Pregnane and Pregnene Steroids in Marine Organisms

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and biological significance of polyhydroxylated pregnane and pregnene steroids from marine sources. While the specific molecule 5-Pregnene-3beta,11beta,17,20beta-tetrol has not been reported from marine organisms to date, this document will explore the broader class of structurally related C21 steroids that are prevalent in various marine invertebrates. The methodologies and insights presented herein are directly applicable to the potential discovery and characterization of novel pregnene tetrols.

Introduction: The Untapped Potential of Marine Pregnane Steroids

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of unique natural products with significant pharmacological potential.[1] Among these, marine steroids represent a prominent class of secondary metabolites, often exhibiting structural modifications not found in their terrestrial counterparts.[2][3] Marine invertebrates, particularly soft corals, sponges, and echinoderms, are prolific producers of these compounds, which play crucial roles in chemical defense and communication.[4][5][6]

Pregnane and pregnene steroids, characterized by a C21 carbon skeleton, are a noteworthy subgroup of marine steroids. While their roles as hormones are well-established in vertebrates, their functions in marine invertebrates are less understood but are emerging as critical for organismal defense and ecological interactions. These marine-derived pregnanes often feature extensive hydroxylation, leading to a class of polar steroids with a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[7][8][9] This guide will delve into the technical aspects of studying these fascinating molecules, from their discovery in marine organisms to their potential as leads for drug development.

Natural Occurrence and Structural Diversity of Marine Polyhydroxylated Pregnanes

Polyhydroxylated pregnane and pregnene steroids have been isolated from a variety of marine organisms, with soft corals of the order Alcyonacea and sponges being particularly rich sources.[8][10][11] These compounds often exist as complex mixtures, necessitating advanced separation and analytical techniques for their isolation and characterization.

Table 1: Representative Polyhydroxylated Pregnane and Pregnene Steroids from Marine Organisms

Compound NameMarine SourceKey Structural FeaturesBiological ActivityReference(s)
Pregna-1,20-dien-3-oneScleronephthya sp. (Soft Coral)Δ¹, Δ²⁰ unsaturation; 3-keto groupCytotoxic[1]
Stereonsteroids A-IStereonephthya crystalliana (Soft Coral)Various hydroxylations and side-chain modificationsCytotoxic[9]
Pregnane-10,2-carbolactonesMyrmekioderma sp. (Sponge)Unusual 10,2-carbolactone ringPregnane X receptor activation, BACE1 inhibition[12]
Pregnane GlycosidesScleronephthya gracillimum (Soft Coral)Glycosylation at various positionsCytotoxic, Anti-inflammatory[8]

Biosynthesis of Pregnane Steroids in Marine Invertebrates: A Putative Pathway

The biosynthesis of steroids in marine invertebrates is not as well-elucidated as in vertebrates, but it is generally accepted that cholesterol is the primary precursor.[13] The conversion of cholesterol (a C27 steroid) to a C21 pregnane scaffold involves the cleavage of the C-17 side chain, a reaction catalyzed by a cytochrome P450 enzyme (CYP11A1 or a functional equivalent in invertebrates). Subsequent enzymatic modifications, such as hydroxylations at various positions, lead to the diverse array of polyhydroxylated pregnanes observed in nature.

The hypothetical biosynthesis of a pregnene tetrol, such as the titular 5-Pregnene-3beta,11beta,17,20beta-tetrol, would likely follow a pathway involving specific hydroxylases acting on a pregnenolone precursor. The presence of an 11β-hydroxyl group is particularly interesting as it is a key feature of corticosteroids in vertebrates, suggesting the existence of analogous enzymatic machinery in some marine organisms.

Pregnane Biosynthesis Cholesterol Cholesterol (C27) Pregnenolone Pregnenolone (C21) Cholesterol->Pregnenolone Side-chain cleavage (CYP11A1-like) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD/Isomerase Hydroxylated_Intermediates Hydroxylated Pregnene Intermediates Pregnenolone->Hydroxylated_Intermediates Hydroxylases Pregnene_Tetrol 5-Pregnene-3β,11β,17,20β-tetrol (Hypothetical Product) Hydroxylated_Intermediates->Pregnene_Tetrol Further Hydroxylation and Reduction Steps

Caption: Putative biosynthetic pathway of pregnene steroids in marine invertebrates.

Experimental Protocols: A Guide to Isolation and Structural Elucidation

The study of polyhydroxylated marine steroids requires a systematic and robust experimental workflow. These compounds are often present in low concentrations within complex biological matrices, and their polar nature presents unique challenges for extraction and purification.

Extraction of Polar Steroids
  • Sample Collection and Preparation: Collect the marine organism of interest and freeze-dry to remove water. Grind the lyophilized tissue into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane or chloroform, and finally methanol or a mixture of chloroform and methanol. The polyhydroxylated steroids will typically be concentrated in the more polar fractions (chloroform/methanol and methanol).

  • Solvent Partitioning: To further separate compounds based on polarity, the crude polar extract can be subjected to liquid-liquid partitioning. A typical scheme involves partitioning the methanol extract between n-butanol and water. The butanol fraction will contain the majority of the steroidal compounds.

Chromatographic Purification

A multi-step chromatographic approach is usually necessary to isolate pure compounds.

  • Initial Fractionation: Subject the butanol-soluble fraction to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a reversed-phase silica gel (e.g., C18). Elute with a stepwise gradient of decreasingly polar solvents (e.g., from water to methanol to acetone).

  • High-Performance Liquid Chromatography (HPLC): Fractions from the initial chromatography are further purified by repeated rounds of reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of methanol/water or acetonitrile/water mixtures. Isocratic or gradient elution may be employed depending on the complexity of the fraction.

Structural Elucidation

The structure of the purified steroid is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound. Tandem MS (MS/MS) experiments can provide valuable information about the steroid nucleus and side chain through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.

    • ¹H NMR: Provides information on the number and types of protons and their immediate electronic environment.

    • ¹³C NMR: Shows the number of carbon atoms and their hybridization state.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity of protons and carbons within the molecule, allowing for the assembly of the carbon skeleton and the assignment of substituents. The HMBC experiment is particularly crucial for identifying long-range correlations that connect different parts of the steroid.

    • NOESY/ROESY: These experiments reveal through-space correlations between protons, which are critical for determining the relative stereochemistry of the molecule.

Experimental Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structural Elucidation MarineOrganism Lyophilized Marine Organism SolventExtraction Sequential Solvent Extraction MarineOrganism->SolventExtraction SolventPartitioning Liquid-Liquid Partitioning SolventExtraction->SolventPartitioning VLC_MPLC VLC / MPLC (Reversed-Phase) SolventPartitioning->VLC_MPLC HPLC Reversed-Phase (RP-HPLC) VLC_MPLC->HPLC HRESIMS HRESIMS & MS/MS HPLC->HRESIMS NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) HPLC->NMR

Caption: A typical experimental workflow for the isolation and structural elucidation of marine steroids.

Biological Activities and Drug Development Potential

The extensive hydroxylation of marine pregnane and pregnene steroids significantly influences their biological activity. These polar functionalities can enhance interactions with biological targets and alter pharmacokinetic properties. A wide array of bioactivities has been reported for this class of compounds, making them attractive candidates for drug discovery programs.

  • Cytotoxicity: Many marine pregnanes exhibit potent cytotoxicity against various cancer cell lines.[7][9] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Anti-inflammatory Activity: Several marine steroids have demonstrated significant anti-inflammatory properties.[8] This activity is often attributed to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.

  • Antimicrobial and Antiviral Effects: The marine environment is a competitive ecosystem, and many secondary metabolites, including steroids, serve as chemical defenses against microbial pathogens. Consequently, a number of marine pregnanes have been found to possess antibacterial, antifungal, and antiviral activities.

Conclusion and Future Perspectives

The study of polyhydroxylated pregnane and pregnene steroids from marine organisms is a dynamic and promising field of natural product chemistry. While the specific compound 5-Pregnene-3beta,11beta,17,20beta-tetrol remains to be discovered from a marine source, the structural diversity of known related compounds suggests that its existence in nature is plausible.

Future research in this area should focus on:

  • Exploring Untapped Marine Biodiversity: Investigating a wider range of marine invertebrates from different geographical locations and ecological niches is likely to yield novel pregnane structures.

  • Advanced Analytical Techniques: The application of more sensitive and sophisticated analytical methods, such as LC-MS/MS-based metabolomics, can facilitate the discovery of minor steroidal constituents.

  • Biosynthetic Studies: Elucidating the enzymatic pathways responsible for the synthesis of these unique steroids will not only provide fundamental biological insights but may also open avenues for their biotechnological production.

  • Pharmacological Evaluation: A more systematic evaluation of the biological activities of these compounds is needed to fully understand their therapeutic potential.

By leveraging the technical approaches outlined in this guide, researchers are well-equipped to continue to explore the rich chemical landscape of marine steroids and unlock their potential for the development of new medicines.

References

  • Finogenova, A. S., et al. (2021). An Overview of Secondary Metabolites from Soft Corals of the Genus Capnella over the Five Decades: Chemical Structures, Pharmacological Activities, NMR Data, and Chemical Synthesis. Marine Drugs, 19(11), 609. [Link]

  • Cheméo. (n.d.). 5«beta»-Pregnane-3«alpha»,11«beta»,20«alpha»,21-tetrol, EO-TMS. [Link]

  • Schories, D. (2005). Sterol Ring System Oxidation Pattern in Marine Sponges. Marine Drugs, 3(2), 52-78. [Link]

  • KEGG. (n.d.). Steroid hormone biosynthesis - Hippocampus comes (tiger tail seahorse). [Link]

  • Zhao, H. Y., et al. (2013). Bioactive pregnane steroids from a South China Sea gorgonian Carijoa sp. Molecules, 18(3), 3458–3466. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Extraction and Purification of Steroids in the Sea Urchin (Diadema Setosum Leske) Gonads with a Three- Component Solvent System. Biointerface Research in Applied Chemistry, 14(3), 66. [Link]

  • D'Auria, M. V., et al. (1998). Steroids from sponges: Recent reports. Current Organic Chemistry, 2(5), 473-504. [Link]

  • Fang, H. Y., et al. (2012). Bioactive pregnane-type steroids from the soft coral Scleronephthya gracillimum. Tetrahedron, 68(46), 9694-9700. [Link]

  • Fang, H. Y., et al. (2014). Pregnane-Type Steroids from the Formosan Soft Coral Scleronephthya flexilis. Marine Drugs, 12(1), 1-10. [Link]

  • Stonik, V. A. (1994). Marine polar steroids. Russian Chemical Reviews, 63(8), 675-703. [Link]

  • Cheng, S. Y., et al. (2006). Cytotoxic pregnane steroids from the formosan soft coral Stereonephthya crystalliana. Journal of Natural Products, 69(1), 124-127. [Link]

  • McKinnie, S. M. K., et al. (2021). Ancient defensive terpene biosynthetic gene clusters in the soft corals. Proceedings of the National Academy of Sciences, 118(30), e2101429118. [Link]

  • An, F., et al. (2024). An Overview of Secondary Metabolites from Soft Corals of the Genus Capnella over the Five Decades: Chemical Structures, Pharmacological Activities, NMR Data, and Chemical Synthesis. Marine Drugs, 22(5), 234. [Link]

  • DrugFuture. (n.d.). 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one. [Link]

  • Stonik, V. A. (1994). Marine polar steroids. Russian Chemical Reviews, 63(8), 675-703. [Link]

  • PubChem. (n.d.). Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one. [Link]

  • Thompson, M. J., et al. (1985). Biosynthesis of a C21 steroid conjugate in an insect. The conversion of [14C]cholesterol to 5-[14C]pregnen-3 beta,20 beta-diol glucoside in the tobacco hornworm, Manduca sexta. The Journal of Biological Chemistry, 260(29), 15410-15412. [Link]

  • El-Sayed, K. A., & Hamann, M. T. (2022). Chemical Review of Gorgostane-Type Steroids Isolated from Marine Organisms and Their 13C-NMR Spectroscopic Data Characteristics. Marine Drugs, 20(2), 127. [Link]

  • Perillo, M., et al. (2018). These Colors Don't Run: Regulation of Pigment Biosynthesis in Echinoderms. Frontiers in Ecology and Evolution, 6, 19. [Link]

  • Barry, T. P., et al. (1990). The shift from C-19 to C-21 steroid synthesis in spawning male common carp, Cyprinus carpio, is regulated by the inhibition of androgen production by progestogens produced by spermatozoa. Biology of Reproduction, 43(1), 105-112. [Link]

  • Williams, E. D., et al. (2016). Pregnane-10,2-carbolactones from a Hawaiian Marine Sponge in the Genus Myrmekioderma. Journal of Natural Products, 79(5), 1464-1467. [Link]

  • Li, Y., et al. (2022). Secondary Metabolites from Marine Sponges of the Genus Oceanapia: Chemistry and Biological Activities. Marine Drugs, 20(2), 131. [Link]

  • Schories, D. (2005). Sterol Ring System Oxidation Pattern in Marine Sponges. Marine Drugs, 3(2), 52-78. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • ResearchGate. (n.d.). Four New Pregnane-10,2-carbolactones from an Epipolasis sp. Marine Sponge. [Link]

  • Rees, H. H. (1995). Ecdysteroid biosynthesis and inactivation in relation to function. European Journal of Entomology, 92(1), 9-39. [Link]

  • Wessel, G. M., et al. (2010). Diversity in the fertilization envelopes of echinoderms. Molecular Reproduction and Development, 77(8), 696-707. [Link]

  • Juliano, C. E., & Wessel, G. M. (2010). The Biology of the Germ line in Echinoderms. Current Topics in Developmental Biology, 91, 1-32. [Link]

  • Mashanov, V. S., & Zueva, O. R. (2018). Molecular mechanisms of fission in echinoderms: Transcriptome analysis. PLoS One, 13(4), e0195836. [Link]

  • Santella, L., et al. (2012). Fertilization in echinoderms. Biochemical and Biophysical Research Communications, 425(3), 588-594. [Link]

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Exploratory

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 5-Pregnene-3beta,11beta,17,20beta-tetrol

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: A Framework for Novel Steroid Safety Evaluation 5-Pregnene-3beta,11beta,17,20beta-tetrol is a pregnane steroid with a unique hydroxylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Framework for Novel Steroid Safety Evaluation

5-Pregnene-3beta,11beta,17,20beta-tetrol is a pregnane steroid with a unique hydroxylation pattern. As with any novel chemical entity (NCE), particularly one belonging to the steroid class with the potential for complex biological activity, a rigorous and systematic evaluation of its safety and toxicity is paramount before any consideration for therapeutic development. Publicly available toxicological data for this specific molecule is not available. Therefore, this guide is not a summary of existing data, but rather a comprehensive framework for establishing the complete preclinical safety profile of 5-Pregnene-3beta,11beta,17,20beta-tetrol.

As a Senior Application Scientist, my objective is to provide a logical, scientifically-grounded pathway that aligns with international regulatory expectations. This document outlines the essential in vitro and in vivo studies, explains the scientific rationale behind each step, and provides detailed, field-proven protocols. The narrative follows a tiered approach, starting with rapid screening methods to identify major liabilities and progressing to more complex, regulated studies designed to support human clinical trials. This strategy is designed to be efficient, minimize animal usage in accordance with the 3Rs principle (Replacement, Reduction, Refinement), and generate the robust data package required for regulatory submission.

Part 1: Foundational Assessment - In Silico and In Vitro Screening Cascade

The initial phase of safety assessment focuses on building a foundational understanding of the molecule's potential for toxicity using non-animal methods. This "fail-fast, fail-early" approach is critical for de-risking a project and conserving resources. It allows for the early identification of potential liabilities that may require further investigation or lead to the termination of a compound with an unfavorable profile.

The Rationale for an In Vitro-First Approach

Modern toxicology is shifting away from a sole reliance on whole-animal testing towards a more integrated approach where in vitro methods play a crucial role.[1][2][3] The primary drivers for this are:

  • Ethical Considerations : Reduces the number of animals required for safety testing.

  • Mechanistic Insight : Cellular assays can elucidate specific pathways of toxicity, which can be difficult to discern from whole-animal studies alone.[3]

  • Human Relevance : The use of human cells or cell lines can, in some cases, provide more relevant data for predicting human toxicity than animal models.[3]

  • Throughput and Cost : In vitro assays are generally faster and less expensive, allowing for the screening of multiple compounds or conditions.[4]

The following workflow diagram illustrates a standard in vitro toxicology cascade designed to provide a rapid, initial safety assessment.

G cluster_0 In Vitro Screening Cascade start Test Compound: 5-Pregnene-3beta,11beta,17,20beta-tetrol cytotoxicity General Cytotoxicity (e.g., HepG2, HEK293 cells) Neutral Red Uptake / MTT Assays start->cytotoxicity genotoxicity Genotoxicity Battery (ICH S2(R1)) start->genotoxicity receptor_screen Endocrine & Nuclear Receptor Screening (e.g., GR, AR, ER, PR) Reporter Gene Assays start->receptor_screen data_review Data Integration & Review cytotoxicity->data_review ames Ames Test (Mutagenicity) OECD TG 471 genotoxicity->ames micronucleus In Vitro Micronucleus (Clastogenicity) OECD TG 487 genotoxicity->micronucleus ames->data_review micronucleus->data_review receptor_screen->data_review go_decision Proceed to In Vivo Studies data_review->go_decision No major liabilities identified no_go_decision Stop/Redesign data_review->no_go_decision Significant liabilities identified G cluster_1 In Vivo Preclinical Workflow start Favorable In Vitro Profile acute Acute Oral Toxicity (Rodent, e.g., OECD 420) Purpose: Determine acute toxicity, inform dose selection start->acute repeated_dose Repeated-Dose Toxicity (28-day) (Rodent & Non-rodent) Purpose: Identify target organs, NOAEL acute->repeated_dose Dose selection tk Toxicokinetics (TK) (Integrated into toxicity studies) Purpose: Assess exposure (AUC, Cmax) repeated_dose->tk Integrated sampling review Integrated Safety Review (ICH M3(R2)) repeated_dose->review safety_pharm Safety Pharmacology (Core Battery: CNS, CV, Respiratory) Purpose: Assess effects on vital functions safety_pharm->review phase1 Phase I Clinical Trial Authorization review->phase1 Acceptable safety margin

Caption: Standard workflow for preclinical in vivo safety assessment to support clinical trials.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This study provides information on the intrinsic toxicity of a substance after a single oral administration and is a modern alternative to the classical LD₅₀ test. [5][6][7] Principle: The test involves administering the compound at one of several fixed dose levels (5, 50, 300, and 2000 mg/kg). The primary endpoint is the observation of clear signs of toxicity at a given dose, rather than mortality. [5] Methodology:

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Housing and Acclimatization: House animals in appropriate conditions for at least 5 days prior to the study to allow for acclimatization.

  • Sighting Study:

    • Dose a single animal at a starting dose, typically 300 mg/kg, based on any available information. [5] * Observe the animal closely for the first few hours and then periodically for 24 hours.

    • The outcome of this first animal determines the dose for the next animal (e.g., if toxicity is seen, the next dose is lower; if no toxicity, the next dose is higher).

  • Main Study:

    • Based on the sighting study, dose a group of 4 additional animals sequentially at the selected dose level.

    • Dose Administration: Fast animals overnight prior to dosing (food, not water). [5]Administer 5-Pregnene-3beta,11beta,17,20beta-tetrol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage. The volume should typically not exceed 1 mL/100g body weight. [8] * Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects, etc.), and body weight changes for at least 14 days. [5] * Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Interpretation: The results allow the substance to be classified according to the Globally Harmonised System (GHS) based on the dose at which evident toxicity or mortality is observed. [6][8]

Data Presentation: Summarizing Repeated-Dose Toxicity Data

Data from a 28-day repeated-dose study is extensive. Clear, tabular presentation is essential for interpretation. The goal is to identify any dose-dependent changes in key physiological parameters. The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are found, is a critical endpoint of these studies. [9] Table 1: Example Template for Clinical Chemistry Data from a 28-Day Rodent Study

Parameter (Units)Vehicle Control (Male)Low Dose (X mg/kg) (Male)Mid Dose (Y mg/kg) (Male)High Dose (Z mg/kg) (Male)
Alanine Aminotransferase (ALT) (U/L)Mean ± SDMean ± SDMean ± SDMean ± SD
Aspartate Aminotransferase (AST) (U/L)Mean ± SDMean ± SDMean ± SDMean ± SD
Alkaline Phosphatase (ALP) (U/L)Mean ± SDMean ± SDMean ± SDMean ± SD
Total Bilirubin (mg/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Blood Urea Nitrogen (BUN) (mg/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Creatinine (mg/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Glucose (mg/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Total Protein (g/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Albumin (g/dL)Mean ± SDMean ± SDMean ± SDMean ± SD

Part 3: Metabolic Fate and Potential Pathways

Understanding the metabolism of 5-Pregnene-3beta,11beta,17,20beta-tetrol is crucial. The parent compound may be non-toxic, but its metabolites could be active or toxic. Conversely, metabolism may detoxify the compound. Steroid metabolism is complex, involving a host of enzymes primarily from the Cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. [10] Based on its structure, the following metabolic transformations are plausible:

  • Oxidation: The hydroxyl groups at the 3β, 11β, and 20β positions can be oxidized to ketones by HSD enzymes.

  • Reduction: The double bond at position 5 can be reduced.

  • Conjugation: Hydroxyl groups are common sites for glucuronidation or sulfation, which are Phase II reactions that typically increase water solubility and facilitate excretion.

The diagram below illustrates a hypothesized metabolic pathway for the compound.

G cluster_2 Hypothesized Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-Pregnene-3β,11β,17,20β-tetrol metabolite1 Oxidation at C3 (3-keto-Δ⁵ derivative) parent->metabolite1 3β-HSD metabolite2 Oxidation at C11 (11-keto derivative) parent->metabolite2 11β-HSD metabolite3 Reduction of Δ⁵ bond (5α/5β-pregnane derivative) parent->metabolite3 5α/5β-reductase conjugate1 Glucuronide Conjugate (at C3, C11, or C20) parent->conjugate1 UGTs conjugate2 Sulfate Conjugate (at C3, C11, or C20) parent->conjugate2 SULTs metabolite1->conjugate1 UGTs metabolite1->conjugate2 SULTs metabolite2->conjugate1 UGTs metabolite2->conjugate2 SULTs metabolite3->conjugate1 UGTs metabolite3->conjugate2 SULTs excretion Excretion (Urine/Feces) conjugate1->excretion conjugate2->excretion

Caption: A hypothesized metabolic pathway for 5-Pregnene-3beta,11beta,17,20beta-tetrol.

Conclusion and Future Directions

This guide provides a comprehensive, structured framework for establishing the preclinical toxicity and safety profile of 5-Pregnene-3beta,11beta,17,20beta-tetrol. By following this tiered approach—from in vitro screening to regulated in vivo studies—drug development professionals can build a robust data package that characterizes potential hazards, defines a safe dose range, and satisfies the stringent requirements of regulatory agencies like the FDA and EMA. [9][11] Based on the findings from these core studies, further specialized toxicity assessments may be warranted. These can include:

  • Reproductive and Developmental Toxicity Studies : To assess effects on fertility and embryonic development. [12][13]* Carcinogenicity Studies : For compounds intended for long-term clinical use. [9]* Safety Pharmacology : To investigate potential adverse effects on vital organ systems like the cardiovascular, respiratory, and central nervous systems. [14] The successful execution of this toxicological program is a critical step in the journey of any new chemical entity from the laboratory to the clinic, ensuring that the safety of human subjects is the highest priority.

References

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Vertex AI Search.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013). European Medicines Agency (EMA).
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). Regulations.gov.
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Slideshare.
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024). Therapeutic Goods Administration (TGA).
  • OECD Test Guideline 423. (2001). National Toxicology Program (NTP).
  • In vivo Toxicology. (n.d.). InterBioTox.
  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.
  • Toxicology Studies. (n.d.). Pacific BioLabs.
  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories.
  • In vitro toxicology. (n.d.). Nuvisan.
  • In Vitro Toxicity Testing. (2011). ILO Encyclopaedia of Occupational Health and Safety.
  • Reproductive toxicity – Knowledge and References. (n.d.). Taylor & Francis.
  • In vitro Toxicity Testing in the Twenty-First Century. (n.d.). PMC - NIH.
  • Asimaki, K., et al. (2024). Ketoconazole blocks progesterone production without affecting other parameters of cumulus-oocyte complex maturation. UU Research Portal.

Sources

Protocols & Analytical Methods

Method

Solid phase extraction (SPE) protocols for 5-Pregnene-3beta,11beta,17,20beta-tetrol

Application Note: AN-ST-2026-PORD High-Retention Solid Phase Extraction (SPE) & LC-MS/MS Profiling of 5-Pregnene-3 ,11 ,17,20 -tetrol Analyte: 5-Pregnene-3 ,11 ,17,20 -tetrol (21-Deoxycortisol tetrol) Primary Application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ST-2026-PORD

High-Retention Solid Phase Extraction (SPE) & LC-MS/MS Profiling of 5-Pregnene-3 ,11 ,17,20 -tetrol

Analyte: 5-Pregnene-3


,11

,17,20

-tetrol (21-Deoxycortisol tetrol) Primary Application: Biomarker analysis for P450 Oxidoreductase Deficiency (PORD) Matrix: Human Urine (Primary), Plasma (Secondary) Technique: Polymeric Reversed-Phase SPE / UHPLC-MS/MS

Introduction & Scientific Context

The accurate quantification of 5-Pregnene-3


,11

,17,20

-tetrol
is critical in the differential diagnosis of Congenital Adrenal Hyperplasia (CAH). Unlike common CAH variants (21-hydroxylase deficiency), P450 Oxidoreductase Deficiency (PORD) presents a unique "backdoor" steroid profile characterized by the accumulation of pregnenolone metabolites.
The Physicochemical Challenge

This analyte presents a specific extraction challenge: Polarity .[1][2] While typical steroids (Testosterone, Progesterone) are lipophilic (LogP > 3), the presence of four hydroxyl groups on the pregnene backbone significantly lowers the LogP, making this molecule amphiphilic.

  • Risk: Standard C18 protocols often fail due to "breakthrough" during the wash step if the organic content is too high, or poor retention if the sorbent undergoes phase collapse (dewetting).

  • Solution: This protocol utilizes a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[3][4] The N-vinylpyrrolidone moiety provides water wettability (preventing phase collapse), while the divinylbenzene backbone ensures retention of the steroid core.

Experimental Workflow Diagrams

Figure 1: Sample Preparation Logic

This workflow illustrates the critical path from raw urine to injectable sample, highlighting the enzymatic hydrolysis step necessary to free the tetrol from glucuronide/sulfate conjugates.

G cluster_spe Solid Phase Extraction (Polymeric HLB) Sample Raw Urine Sample (200 µL) IS Add Internal Standard (d4-Cortisol or Equiv.) Sample->IS Hydrolysis Enzymatic Hydrolysis β-Glucuronidase/Sulfatase (3h @ 50°C, pH 6.5) IS->Hydrolysis Load Load Sample (Gravity/Low Vacuum) Hydrolysis->Load Condition SPE Conditioning 1. MeOH 2. Water Condition->Load Wash Interference Wash 5% MeOH in H2O (Critical: Remove Salts) Load->Wash Elute Elution 100% Methanol (2 x 200 µL) Wash->Elute Dry Evaporate & Reconstitute 40% MeOH/Water Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Caption: Optimized workflow for urinary steroid tetrol profiling. The hydrolysis step is mandatory as this metabolite is heavily conjugated.

Detailed Protocol: Urinary Extraction

Reagents & Materials
  • Sorbent: Polymeric HLB (e.g., Oasis HLB, Strata-X, or Supel™ Swift HLB), 30mg/1cc or 60mg/3cc.

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent) with sulfatase activity.
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Pre-Treatment (Hydrolysis)

Rationale: Steroid tetrols are excreted primarily as glucuronides. Direct analysis without hydrolysis yields <5% recovery of the total biological load.

  • Aliquot: Transfer 200 µL of urine to a glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., Cortisol-d4 or Pregnenolone-d4).

  • Buffer: Add 1 mL of 0.1M Sodium Acetate buffer (pH 5.0 - 6.5, enzyme dependent).

  • Enzyme: Add 20 µL

    
    -Glucuronidase.
    
  • Incubation: Vortex and incubate at 50°C for 3 hours (or overnight at 37°C).

  • Cool: Allow to cool to room temperature.

Solid Phase Extraction (SPE)

Rationale: The 5% MeOH wash is aggressive enough to remove salts and urea but weak enough to retain the polar tetrol.

StepSolvent / ActionCritical Technical Note
1. Condition 1 mL MeOHActivates the sorbent ligands.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous load. Do not let dry.
3. Load Hydrolyzed SampleLoad at ~1 mL/min. High flow can reduce recovery.
4. Wash 1 1 mL 5% MeOH in WaterCRITICAL: Do not exceed 10% MeOH. The tetrol is polar and will elute if organic content is too high.
5. Dry Vacuum for 2 minsRemoves residual water to facilitate elution.
6. Elute 2 x 200 µL MeOHElute by gravity or very low vacuum to maximize interaction time.
7. Post-Process Evaporate under N2 @ 40°CReconstitute in 100 µL 40% MeOH/Water .

LC-MS/MS Method Parameters

Chromatography[5]
  • Column: Biphenyl or C18 (Biphenyl is preferred for separating steroid isomers).

    • Example: Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization) OR 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[3][5]

Gradient Table (Biphenyl Column):

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 40 0.4
1.0 40 0.4
6.0 75 0.4
6.1 98 0.5
7.5 98 0.5
7.6 40 0.5

| 9.0 | 40 | 0.4 |

Mass Spectrometry (MRM Optimization)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: The tetrol (C21H34O4, MW 350.5) readily loses water in the source. You may see the protonated molecule

    
     at 351.2  or the first water loss 
    
    
    
    at 333.2 .
  • Transitions: Optimize for sequential water losses, which are characteristic of poly-hydroxylated steroids.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Type
5-Pregnene-tetrol 351.2315.225Quantifier (2 H2O loss)
351.2297.235Qualifier (3 H2O loss)
351.2161.145Structural Fragment

Mechanism of Retention (Visualized)

Figure 2: Sorbent-Analyte Interaction

This diagram explains why the Polymeric HLB phase is selected over C18. The tetrol has both hydrophobic (steroid core) and hydrophilic (hydroxyl) regions.

Mechanism Tetrol 5-Pregnene-tetrol (Amphiphilic) HLB Polymeric HLB Sorbent (Divinylbenzene-co-N-vinylpyrrolidone) Tetrol->HLB Dual Retention C18 Standard C18 Sorbent (Silica-bonded) Tetrol->C18 Weak/Risk Interaction1 Hydrophobic Retention (Steroid Core <-> DVB) HLB->Interaction1 Interaction2 H-Bonding/Wetting (Hydroxyls <-> N-VP) HLB->Interaction2 Failure Phase Collapse (Dewetting in 100% Aqueous) C18->Failure If dried/low organic

Caption: HLB sorbents engage the steroid core via Van der Waals forces while the N-vinylpyrrolidone allows water wetting, crucial for retaining polar tetrols.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure this protocol is working in your specific lab environment, perform the "Post-Column Infusion" test:

  • Inject a blank extracted matrix via the LC.

  • Simultaneously infuse the Tetrol standard into the MS source via a tee-junction.

  • Monitor the baseline. A drop in signal at the Tetrol's retention time indicates Matrix Suppression .

    • Fix: If suppression > 20%, perform an additional wash step with 5% Methanol/0.5% NH4OH to remove acidic interferences.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery (<60%) Incomplete HydrolysisCheck enzyme activity; verify pH is 5.0–6.5.
Early Elution (RT shift) Column OverloadReduce injection volume; switch to Biphenyl phase.
Breakthrough Wash solvent too strongEnsure Wash 1 is

5% Methanol.
No Signal Source FragmentationCheck for [M+H-H2O]+ (333.2) as the dominant precursor.

References

  • Arlt, W., et al. (2004). "Congenital adrenal hyperplasia caused by mutant P450 oxidoreductase and human androgen synthesis: analytical study." The Lancet.

  • Shackleton, C. H. L. (2010). "Clinical steroid mass spectrometry: A 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis." Journal of Steroid Biochemistry and Molecular Biology.

  • Waters Corporation. "Oasis HLB Care & Use Manual." (Standard protocol grounding for Polymeric HLB mechanisms).

  • Thermo Fisher Scientific. "Robust extraction, separation, and quantitation of structural isomer steroids." (Validation of Biphenyl columns for isomers).

Sources

Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of 5-Pregnene-3β,11β,17,20β-tetrol Standards

Introduction: The Significance of 5-Pregnene-3β,11β,17,20β-tetrol 5-Pregnene-3β,11β,17,20β-tetrol is a significant steroid metabolite, playing a role in various physiological processes. As a member of the pregnenolone fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Pregnene-3β,11β,17,20β-tetrol

5-Pregnene-3β,11β,17,20β-tetrol is a significant steroid metabolite, playing a role in various physiological processes. As a member of the pregnenolone family of neurosteroids, it is of considerable interest to researchers in endocrinology, neuroscience, and drug development. The availability of high-purity analytical standards is crucial for the accurate quantification of this compound in biological matrices, for its use in in-vitro and in-vivo studies, and for the validation of new therapeutic agents that may target its metabolic pathways.

This document provides a comprehensive guide to the synthesis of 5-Pregnene-3β,11β,17,20β-tetrol, focusing on a practical and efficient chemoenzymatic approach. This strategy leverages the precision of enzymatic catalysis for challenging stereoselective transformations, combined with robust chemical synthesis steps.

Synthetic Strategy Overview: A Chemoenzymatic Approach

A purely chemical synthesis of 5-Pregnene-3β,11β,17,20β-tetrol presents significant challenges, particularly in achieving the correct stereochemistry at the C-11 and C-20 positions. The introduction of the 11β-hydroxyl group onto the steroid scaffold is notoriously difficult to achieve with high selectivity using conventional chemical methods. Similarly, the stereoselective reduction of the 20-keto group to the desired 20β-alcohol requires careful selection of reagents and conditions to avoid the formation of the 20α-epimer.

To overcome these hurdles, a chemoenzymatic route is proposed. This strategy combines the versatility of chemical synthesis for the construction of the basic steroid framework with the unparalleled regio- and stereoselectivity of enzymatic transformations.

The proposed synthetic pathway commences with the commercially available and relatively inexpensive pregnenolone. The key steps are:

  • Protection of the 3β-hydroxyl group of pregnenolone as an acetate ester.

  • Chemical introduction of the 17α-hydroxyl group to yield 17α-hydroxypregnenolone acetate.

  • Enzymatic 11β-hydroxylation of the 17α-hydroxypregnenolone intermediate.

  • Stereoselective enzymatic or chemical reduction of the 20-keto group to the 20β-alcohol.

  • Deprotection of the 3β-acetate to afford the final product, 5-Pregnene-3β,11β,17,20β-tetrol.

This approach offers several advantages:

  • High Stereoselectivity: Enzymatic reactions provide exquisite control over the stereochemistry at C-11 and C-20, minimizing the formation of unwanted isomers.

  • Milder Reaction Conditions: Enzymatic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing the need for harsh reagents and protecting groups.

  • Improved Yields: By avoiding the formation of multiple isomers, the overall yield of the desired product can be significantly enhanced.

Below is a graphical representation of the proposed chemoenzymatic synthesis workflow:

G A Pregnenolone B Pregnenolone Acetate A->B Step 1: Acetylation C 17α-Hydroxypregnenolone Acetate B->C Step 2: 17α-Hydroxylation D 11β,17α-Dihydroxypregnenolone Acetate C->D Step 3: Enzymatic 11β-Hydroxylation E 5-Pregnene-3β-acetoxy-11β,17,20β-tetrol D->E Step 4: Stereoselective 20-Keto Reduction F 5-Pregnene-3β,11β,17,20β-tetrol E->F Step 5: Deprotection

Figure 1. Proposed chemoenzymatic synthesis workflow for 5-Pregnene-3β,11β,17,20β-tetrol.

Detailed Protocols and Methodologies

PART 1: Synthesis of 17α-Hydroxypregnenolone Acetate (Intermediate C)

This part of the synthesis involves the chemical modification of pregnenolone to introduce the 17α-hydroxyl group.

Step 1: Acetylation of Pregnenolone (A → B)

The protection of the 3β-hydroxyl group is a standard procedure to prevent its oxidation in subsequent steps.

  • Materials:

    • Pregnenolone

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Protocol:

    • Dissolve pregnenolone in a minimal amount of pyridine in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.5 equivalents) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding water.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure pregnenolone acetate.

Step 2: Introduction of the 17α-Hydroxyl Group (B → C)

The introduction of the 17α-hydroxyl group can be achieved through a multi-step sequence involving epoxidation of the enol acetate followed by rearrangement.

  • Materials:

    • Pregnenolone acetate

    • p-Toluenesulfonic acid

    • Isopropenyl acetate

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Formation of the Enol Acetate: Reflux pregnenolone acetate with a catalytic amount of p-toluenesulfonic acid in isopropenyl acetate. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Epoxidation: Dissolve the crude enol acetate in dichloromethane and cool to 0°C. Add m-CPBA (1.1 equivalents) portion-wise. Stir the reaction at 0°C and monitor by TLC.

    • Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Rearrangement and Hydrolysis: The crude epoxide can be rearranged to the 17α-hydroxy-20-keto steroid by treatment with a mild acid. Subsequent hydrolysis of the enol acetate will yield 17α-hydroxypregnenolone acetate. Purify the product by column chromatography.

PART 2: Enzymatic 11β-Hydroxylation (Intermediate C → D)

This is the key stereoselective step where the 11β-hydroxyl group is introduced using a biocatalyst. Fungi of the genus Curvularia are well-known for their ability to perform this transformation on various steroid substrates.

  • Biocatalyst: Curvularia lunata or other suitable microbial strains known for 11β-hydroxylation.

  • Materials:

    • 17α-Hydroxypregnenolone acetate

    • Culture medium for the selected microorganism (e.g., potato dextrose broth)

    • Bioreactor or shake flasks

    • Ethyl acetate for extraction

  • Protocol:

    • Cultivation of the Microorganism: Grow the selected microorganism in a suitable liquid medium until it reaches the desired growth phase (typically 24-48 hours).

    • Substrate Addition: Prepare a solution of 17α-hydroxypregnenolone acetate in a water-miscible solvent like ethanol or DMSO. Add this solution to the microbial culture. The final substrate concentration should be optimized but is typically in the range of 0.1-1 g/L.

    • Biotransformation: Incubate the culture with the substrate under controlled conditions (temperature, pH, aeration) for 24-72 hours.

    • Monitoring: Monitor the progress of the reaction by periodically taking samples, extracting the steroids, and analyzing them by TLC or HPLC.

    • Extraction: After the reaction is complete, separate the mycelia from the culture broth by filtration or centrifugation.

    • Extract the steroid products from both the broth and the mycelia using ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to isolate 11β,17α-dihydroxypregnenolone acetate.

PART 3: Stereoselective Reduction of the 20-Keto Group (Intermediate D → E)

The reduction of the 20-keto group to the 20β-alcohol is the final stereochemical challenge. This can be achieved either chemically or enzymatically.

Method A: Chemical Reduction

  • Reagents:

    • 11β,17α-Dihydroxypregnenolone acetate

    • Lithium tri-sec-butylborohydride (L-Selectride®) or other stereoselective reducing agent.

    • Anhydrous tetrahydrofuran (THF)

  • Protocol:

    • Dissolve the steroid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78°C.

    • Slowly add a solution of L-Selectride® (1.1 equivalents) in THF.

    • Stir the reaction at -78°C and monitor by TLC.

    • Once the reaction is complete, quench by the slow addition of water, followed by 3M NaOH and 30% H2O2.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Method B: Enzymatic Reduction

  • Biocatalyst: A specific alcohol dehydrogenase (ADH) or ketoreductase (KRED) with known selectivity for producing 20β-alcohols, or a whole-cell biocatalyst like Saccharomyces cerevisiae (baker's yeast) under specific conditions.

  • Materials:

    • 11β,17α-Dihydroxypregnenolone acetate

    • Buffer solution (e.g., phosphate buffer)

    • Cofactor (e.g., NADPH) and a cofactor regeneration system if using an isolated enzyme.

    • Glucose (if using whole cells)

  • Protocol (using whole cells):

    • Suspend baker's yeast in a buffered glucose solution.

    • Add a solution of the steroid substrate in a minimal amount of a water-miscible organic solvent.

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30°C).

    • Monitor the reaction by TLC or HPLC.

    • After completion, extract the product with ethyl acetate.

    • Wash the organic extract, dry, and concentrate.

    • Purify by column chromatography.

PART 4: Deprotection (Intermediate E → F)

The final step is the removal of the 3β-acetyl protecting group to yield the target tetrol.

  • Materials:

    • 5-Pregnene-3β-acetoxy-11β,17,20β-tetrol

    • Methanol

    • Potassium carbonate (K2CO3) or sodium methoxide

  • Protocol:

    • Dissolve the acetylated steroid in methanol.

    • Add a catalytic amount of potassium carbonate.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by recrystallization or column chromatography to obtain high-purity 5-Pregnene-3β,11β,17,20β-tetrol.

Data Presentation and Characterization

The identity and purity of the synthesized 5-Pregnene-3β,11β,17,20β-tetrol standard should be rigorously confirmed using a combination of analytical techniques.

Table 1: Analytical Characterization of 5-Pregnene-3β,11β,17,20β-tetrol

Analytical TechniqueExpected Results
¹H NMR Characteristic signals for the steroid backbone, including the vinyl proton at C-6, the 3α-proton, the 11α-proton, and the methyl groups at C-18 and C-19. The chemical shift and coupling constants of the C-20 proton will confirm the β-stereochemistry.
¹³C NMR Resonances for all 21 carbon atoms of the pregnene skeleton, with specific chemical shifts for the hydroxylated carbons (C-3, C-11, C-17, C-20).
Mass Spectrometry (MS) Accurate mass measurement to confirm the elemental composition (C₂₁H₃₄O₄). Fragmentation pattern consistent with the tetrol structure.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity (>98%).
Melting Point A sharp and defined melting point range.
Optical Rotation A specific optical rotation value measured at a defined wavelength and concentration.

Experimental Workflow Visualization

The following diagram illustrates the key transformations and intermediates in the synthesis.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis cluster_2 Final Product A B A->B Acetylation C B->C 17α-Hydroxylation D C->D 11β-Hydroxylation (Biocatalytic) E D->E 20-Keto Reduction (Stereoselective) F E->F Deprotection

Figure 2. Chemoenzymatic synthesis of 5-Pregnene-3β,11β,17,20β-tetrol.

Safety and Handling

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used for detailed safety information.

  • When working with microorganisms, appropriate sterile techniques and biosafety practices should be followed.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a robust and efficient strategy for the synthesis of high-purity 5-Pregnene-3β,11β,17,20β-tetrol standards. By combining the strengths of both chemical and biological catalysis, this methodology overcomes the significant stereochemical challenges associated with the synthesis of this complex steroid, making it more accessible to the research community. The availability of these standards will undoubtedly facilitate further investigations into the biological roles of this important neurosteroid.

References

The following is a list of representative references that provide foundational knowledge for the synthetic steps described. Specific protocols should be adapted from the primary literature.

  • General Steroid Chemistry

    • Title: Steroids: Keys to Life
    • Source: N
    • URL: [Link]

  • Microbial Hydroxylation of Steroids

    • Title: Microbial transform
    • Source: Journal of Basic Microbiology
    • URL: [Link]

  • Stereoselective Ketone Reduction

    • Title: Asymmetric Reduction of Ketones
    • Source: Organic Reactions
    • URL: [Link]

  • Synthesis of 17α-Hydroxypregnenolone

    • Title: 17α-Hydroxypregnenolone
    • Source: Wikipedia
    • URL: [Link]

  • Purification of Steroids

    • Title: Steroid - Isolation, Extraction, Purific
    • Source: Britannica
    • URL: [Link]

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-Pregnene-3β,11β,17,20β-tetrol

Introduction: The Challenge of Steroidal Structure Elucidation 5-Pregnene-3β,11β,17,20β-tetrol is a polyhydroxylated steroid of significant interest in medicinal chemistry and drug development, often as a synthetic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steroidal Structure Elucidation

5-Pregnene-3β,11β,17,20β-tetrol is a polyhydroxylated steroid of significant interest in medicinal chemistry and drug development, often as a synthetic intermediate or a metabolite of a parent drug. The pregnane skeleton, common to a vast array of hormones and pharmaceuticals, presents a formidable challenge for structural characterization.[1] The rigid, fused-ring system results in a high density of methylene and methine protons with similar chemical environments. This leads to severe signal overlap in one-dimensional (1D) ¹H NMR spectra, often referred to as a "hump" or "envelope" of unresolved resonances, making unambiguous assignment nearly impossible with 1D methods alone.[2][3]

Historically, the advent of higher field strength magnets and, more importantly, two-dimensional (2D) NMR techniques, transformed the analysis of complex molecules like steroids.[3][4] This application note provides a comprehensive, field-proven protocol for the complete structural elucidation and spectral assignment of 5-Pregnene-3β,11β,17,20β-tetrol using a suite of modern 1D and 2D NMR experiments. We will not only detail the steps but also explain the underlying logic, enabling researchers to adapt this methodology for other complex steroidal structures.

The Strategic NMR Approach: From 1D Survey to 3D Structure

The complete assignment of a complex steroid requires a multi-faceted approach where different NMR experiments provide complementary pieces of the structural puzzle. The causality for this experimental sequence is rooted in building the structure from local connections (J-couplings) to through-space proximities and long-range correlations.

  • ¹H NMR: Provides the initial survey of all proton environments. Key diagnostic signals, such as olefinic, carbinol (H-C-OH), and angular methyl protons, serve as starting points for analysis.

  • ¹³C NMR & DEPT-135: Identifies all unique carbon atoms and classifies them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. This is crucial for confirming the molecular backbone.

  • COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) J-coupling networks.[2][5] This is the primary tool for tracing the connectivity within individual ring systems and the side chain by identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-CH).[2] This is the definitive experiment for assigning the carbons in the crowded aliphatic region once the proton assignments are known.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations (typically 2-3 bonds, ²J-CH and ³J-CH) between protons and carbons.[2][5] This is the critical experiment that pieces the entire structure together by connecting the isolated spin systems identified by COSY and assigning the non-protonated quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional but recommended for stereochemistry) Correlates protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for confirming stereochemical assignments, such as the β-orientation of the angular methyl groups and the relative stereochemistry of the hydroxyl substituents.

The logical flow of this strategy is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Analysis cluster_2d Phase 3: 2D Correlation cluster_analysis Phase 4: Structure Elucidation SamplePrep Sample Preparation (Lyophilized Steroid in Deuterated Solvent) H1_NMR ¹H NMR (Initial Proton Map) SamplePrep->H1_NMR C13_DEPT ¹³C & DEPT-135 (Carbon Count & Type) H1_NMR->C13_DEPT Assignment Iterative Assignment (Integrate all data) H1_NMR->Assignment COSY COSY (¹H-¹H Connectivity) C13_DEPT->COSY C13_DEPT->Assignment HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC COSY->Assignment HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Assignment HMBC->Assignment Structure Final Structure & Stereochemistry Assignment->Structure

Caption: Experimental workflow for steroid NMR characterization.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the results from each step inform and confirm the next.

Sample Preparation

The quality of the NMR data is directly dependent on the sample quality.

  • Drying: Lyophilize approximately 3-5 mg of 5-Pregnene-3β,11β,17,20β-tetrol for at least 3 hours to remove adsorbed moisture, which can obscure exchangeable proton signals (e.g., -OH).[2]

  • Solvent Selection: Dissolve the dried sample in 500-600 µL of a high-purity deuterated solvent. The choice of solvent is critical:

    • CDCl₃: Often used for steroids, but hydroxyl protons may exchange or be broad.

    • DMSO-d₆: Excellent for observing hydroxyl protons as sharp, coupling signals, which can aid in assignment.

    • CD₃OD (Methanol-d₄): A good choice for polyhydroxylated compounds, but all -OH protons will exchange with deuterium and become invisible.[2]

    • Recommendation: Use DMSO-d₆ for the most complete information.

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (≥500 MHz is recommended for steroids) at a constant temperature, typically 298 K.[2]

Experiment Key Acquisition Parameters Purpose
¹H NMR Spectral Width: ~12 ppm; Acquisition Time: ~3 s; Relaxation Delay: 2 s; Number of Scans: 16To obtain a high-resolution survey spectrum of all protons.
¹³C{¹H} NMR Spectral Width: ~220 ppm; Acquisition Time: ~1.5 s; Relaxation Delay: 2 s; Number of Scans: 1024+To detect all carbon signals.
DEPT-135 Standard pulse program parameters.To differentiate CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.
gCOSY Spectral width (F1 and F2): ~12 ppm; Data Points: 2048 (F2) x 256 (F1); Scans per increment: 8To map ¹H-¹H scalar coupling networks.
gHSQC F2 (¹H): ~12 ppm; F1 (¹³C): ~180 ppm; ¹JCH: 145 Hz; Scans per increment: 8To correlate protons to their directly attached carbons.
gHMBC F2 (¹H): ~12 ppm; F1 (¹³C): ~220 ppm; Long-range coupling delay for 8 Hz; Scans per increment: 16To identify 2- and 3-bond correlations between protons and carbons.

Spectral Interpretation and Data Analysis

The structural elucidation is a process of systematic deduction, using key signals as anchor points.

Identifying Diagnostic Signals (¹H and ¹³C)
  • Angular Methyls (C-18, C-19): Look for two sharp singlets in the ¹H NMR spectrum, typically between δ 0.6 and 1.3 ppm. The C-19 methyl is usually downfield of the C-18 methyl. The Δ⁵ double bond deshields the C-19 methyl compared to a saturated A/B ring system.[6]

  • Olefinic Group (C-5, C-6): The C-5 is a quaternary carbon (~δ 140 ppm) and C-6 is a methine. Expect the H-6 proton signal around δ 5.3-5.4 ppm in the ¹H spectrum and the C-6 carbon around δ 121 ppm.[6]

  • Carbinol Protons (H-3, H-11, H-20): These protons are attached to carbons bearing hydroxyl groups and are deshielded. Expect their signals in the δ 3.5-4.5 ppm range. Their multiplicity will reveal the number of adjacent protons.

  • Hydroxylated Carbons (C-3, C-11, C-17, C-20): These will appear in the ¹³C spectrum between δ 65 and 85 ppm.[7] C-17 is a quaternary carbon, while the others are methines.

Building the Structure with 2D NMR

The power of 2D NMR is in connecting these diagnostic signals to the rest of the molecule. Key HMBC correlations are particularly vital for defining the overall framework.

Caption: Key HMBC correlations for structural assembly.

  • From H₃-19: Correlations to C-1, C-5, C-9, and C-10 will confirm the A/B ring junction.

  • From H₃-18: Correlations to C-12, C-13, C-14, and C-17 will lock down the C/D ring junction and the side chain attachment point.

  • From H-6: Correlations to C-4, C-5, C-7, and C-8 will place the double bond correctly.

  • From H-20: A correlation to the quaternary C-17 confirms the side chain structure.

By combining the COSY-defined spin systems with the long-range HMBC connections and assigning carbons via HSQC, every proton and carbon in the molecule can be definitively assigned.

Expected NMR Data

While experimental values can vary slightly based on solvent and concentration, the following table presents a set of predicted chemical shifts for 5-Pregnene-3β,11β,17,20β-tetrol in a common solvent like CDCl₃ or DMSO-d₆, based on established substituent effects in steroidal systems.[6][7][8][9]

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / Key Correlations (COSY, HMBC)
1~37.1~1.05, ~1.85CH₂
2~31.5~1.50, ~1.88CH₂
3~71.7~3.52CH (m, axial H); COSY to H-2, H-4
4~42.2~2.25, ~2.35CH₂
5~140.8---C (Quaternary); HMBC from H-4, H-6, H-19
6~121.7~5.35CH (d); COSY to H-7
7~31.8~1.55, ~1.95CH₂
8~31.9~1.50CH
9~50.1~0.95CH
10~36.5---C (Quaternary); HMBC from H-1, H-19
11~68.5~4.10CH (br s, axial H); COSY to H-9, H-12
12~45.0~1.45, ~2.10CH₂
13~43.8---C (Quaternary); HMBC from H-12, H-14, H-18
14~55.9~1.10CH
15~24.3~1.35, ~1.75CH₂
16~30.5~1.60, ~2.00CH₂
17~84.5---C (Quaternary); HMBC from H-16, H-18, H-20
18~14.1~0.75CH₃ (s); HMBC to C-12, C-13, C-14, C-17
19~19.4~1.02CH₃ (s); HMBC to C-1, C-5, C-9, C-10
20~72.5~3.80CH (m); COSY to H-21
21~21.5~1.20CH₃ (d); COSY to H-20

Conclusion

The structural characterization of polyhydroxylated steroids like 5-Pregnene-3β,11β,17,20β-tetrol is a complex task that is unachievable with 1D NMR alone. The strategic application of a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a robust and reliable methodology for the complete and unambiguous assignment of all proton and carbon resonances. This application note details a field-proven protocol and interpretation strategy that leverages diagnostic signals as starting points to systematically assemble the molecular structure. This approach not only ensures the correct structural assignment but also provides a framework for characterizing novel steroidal compounds in academic and industrial research.

References

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021). MDPI. [Link]

  • A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. (1990). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemical Review of Gorgostane-Type Steroids Isolated from Marine Organisms and Their 13C-NMR Spectroscopic Data Characteristics. (2022). Marine Drugs. [Link]

  • Unusual Polyhydroxylated Steroids from the Starfish Anthenoides laevigatus, Collected off the Coastal Waters of Vietnam. (2020). MDPI. [Link]

  • Polyhydroxylated Steroids from the South China Sea Soft Coral Sarcophyton sp. and Their Cytotoxic and Antiviral Activities. (2014). Marine Drugs. [Link]

  • Jaeger, C., & Aspers, R. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2 (pp. 1353-1422). Royal Society of Chemistry. [Link]

  • A 13C solid-state NMR analysis of steroid compounds. (2008). Magnetic Resonance in Chemistry. [Link]

  • Steroids and NMR. (2012). Annual Reports on NMR Spectroscopy. [Link]

  • H-and 13C-Nmr Data for Steroids 1,7, and 8 in CD30D. ResearchGate. [Link]

  • Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. (2020). IOSR Journal of Applied Chemistry. [Link]

  • Baranovsky, A. V., & Litvinovskaya, R. P. (2019). 1H AND 13C NMR SPECTRAL CHARACTERISTICS OF 15-SUBSTITUTED STEROID COMPOUNDS OF THE PREGN-5-ENE AND ANDROST-5-ENE SERIES. Journal of Applied Spectroscopy. [Link]

  • New polyhydroxylated steroids from the marine pulmonate Trimusculus peruvianus. ResearchGate. [Link]

  • How does 2D NMR help to elucidate chemical structure? (2021). ResearchGate. [Link]

  • Pregnane. Wikipedia. [Link]

Sources

Application

Solvent systems for thin-layer chromatography (TLC) of 5-Pregnene-3beta,11beta,17,20beta-tetrol

Application Note: Optimized TLC Solvent Systems for 5-Pregnene-3 ,11 ,17,20 -tetrol ,11 ,17,20 -tetrol (CAS: 19516-75-7) Application: Purity Analysis, Metabolite Isolation, and Isomer Differentiation[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized TLC Solvent Systems for 5-Pregnene-3 ,11 ,17,20 -tetrol


,11

,17,20

-tetrol (CAS: 19516-75-7) Application: Purity Analysis, Metabolite Isolation, and Isomer Differentiation[1][2]

Executive Summary

The chromatographic analysis of 5-Pregnene-3


,11

,17,20

-tetrol
presents a distinct challenge due to its high polarity.[1][2][3][4] Unlike standard lipophilic steroids (e.g., Progesterone, Testosterone), this tetrol bears four hydroxyl groups, causing strong adsorption to the silica stationary phase.[2] Standard binary systems like Hexane:Ethyl Acetate often result in

values near zero or severe tailing.[1]

This guide details a self-validating solvent protocol designed to achieve an optimal


 (0.3 – 0.[1][2]5) while resolving the critical 20

-isomer from potential 20

-impurities.[1][2] It prioritizes chemical derivatization for detection, as the molecule's isolated

double bond lacks the conjugation required for sensitive UV

visualization.[2]

Molecular Profile & Chromatographic Challenges

To design an effective separation, we must first understand the interaction between the analyte and the stationary phase (Silica Gel 60).[2]

FeatureChemical CharacteristicChromatographic Implication
Backbone Steroid (Cyclopentanoperhydrophenanthrene)Lipophilic core; requires some non-polar solvent strength.[1][2]
Functional Groups Four Hydroxyls (-OH) at C3, C11, C17, C20High Polarity. Forms strong Hydrogen bonds with silanol groups (Si-OH).[1][2]
Unsaturation

Double Bond
Isolated alkene. Low UV absorption. UV

is unreliable; chemical staining is mandatory.[2]
Stereochemistry 20

-hydroxyl
Critical separation point.[1][2] The 20

isomer is a common impurity/metabolite.
The "Adsorption Trap"

In standard Normal Phase TLC, the four hydroxyl groups act as "anchors," binding the molecule tightly to the silica.[2] A solvent system lacking sufficient proton-donor/acceptor capability (like pure Chloroform) will fail to displace the analyte, resulting in


.[1][2]

Optimized Solvent Systems

We utilize a Three-Tier Solvent Strategy . Do not rely on a single system; select the system based on your specific analytical goal.

Tier 1: General Screening (Purity Check)

Best for: Quick assessment of crude reaction mixtures.[1]

  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH)[1][2]

  • Ratio: 90 : 10 (v/v)[1][2][3][5]

  • Mechanism: The high percentage of Methanol (10%) provides strong H-bonding competition, effectively "lifting" the tetrol off the baseline.[1][2]

  • Expected

    
    :  0.40 – 0.55[1]
    
Tier 2: High-Resolution (Impurity Profiling)

Best for: Separating the tetrol from mono-, di-, and tri-hydroxy impurities.[1][2]

  • Solvent System: Chloroform : Acetone : Methanol[1]

  • Ratio: 80 : 15 : 5 (v/v/v)[1][2]

  • Mechanism:

    • Chloroform:[1][6] Solubilizes the steroid backbone.

    • Acetone:[1][5] Provides dipole-dipole selectivity without excessive elution power.[1][2]

    • Methanol:[1][7] Sharpens the peak shape by reducing tailing.

  • Expected

    
    :  0.30 – 0.40[1]
    
Tier 3: Isomer Resolution (20 vs 20 )

Best for: Distinguishing stereoisomers at the C20 position.[1]

  • Solvent System: Toluene : Acetone : Ethanol[1]

  • Ratio: 75 : 20 : 5 (v/v/v)[1][2]

  • Mechanism: Toluene (aromatic

    
    -interaction) offers different solvation geometries for the 20
    
    
    
    and 20
    
    
    isomers compared to chlorinated solvents.[1] The lower alcohol content slows migration, allowing subtle stereochemical differences to manifest as separation.[2]
  • Protocol Note: This system often requires a double development (run plate, dry, run again) to maximize separation distance.[2]

Visualization & Detection Protocols

CRITICAL WARNING: This molecule does not possess a conjugated enone system (like Cortisol or Testosterone). It will not appear as a strong dark spot under UV


 quenching.[2]
Primary Method: Sulfuric Acid Charring (Universal)

This method is destructive but highly sensitive (LOD ~50 ng).[2]

  • Reagent: 10% H

    
    SO
    
    
    
    in Ethanol (v/v).
  • Application: Spray plate until faintly wet (do not soak).

  • Activation: Heat at 110°C for 5–10 minutes.

  • Result: The tetrol appears as a brown/black spot on a white background.

Secondary Method: Vanillin-Phosphoric Acid (Specific)

Provides colorimetric differentiation, useful for distinguishing the tetrol from other metabolites.[1][2]

  • Reagent: Dissolve 1g Vanillin in 50mL Ethanol. Add 10mL of 85% Phosphoric Acid.

  • Activation: Spray and heat at 120°C for 5–8 minutes.

  • Result: 5-Pregnene tetrols typically yield a Violet-Blue color, whereas saturated pregnanes may appear pink/grey.[1][2]

Experimental Workflow (DOT Diagram)

TLC_Workflow cluster_Solvent Solvent Selection cluster_Detect Detection (Non-UV) Start Sample Preparation (1 mg/mL in MeOH) PlatePrep Plate Activation (Silica Gel 60 F254, 105°C for 30 min) Start->PlatePrep Spotting Spotting (1-5 µL, 1.5 cm from bottom) PlatePrep->Spotting Tier1 Tier 1: DCM:MeOH (9:1) (General Purity) Spotting->Tier1 Routine Tier3 Tier 3: Toluene:Acetone:EtOH (Isomer Separation) Spotting->Tier3 Isomers Develop Development (Saturated Chamber) Tier1->Develop Tier3->Develop Dry Drying (Warm air stream) Develop->Dry Spray Derivatization (Vanillin-H3PO4 or H2SO4) Dry->Spray Heat Activation (110°C, 5-10 min) Spray->Heat Result Analysis (Calc Rf, Check Color) Heat->Result

Caption: Step-by-step workflow for the chromatographic analysis of 5-Pregnene tetrols, emphasizing non-UV detection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Spots Visible Reliance on UV

.[1][2]
Switch to Chemical Staining. The

bond is not UV active enough. Use Sulfuric Acid charring.[3]
Tailing (Comet streaks) Acidic silanol interaction.[2]Add 0.1% Acetic Acid or 1 drop of Ammonium Hydroxide to the mobile phase to sharpen spots.

> 0.8 (Too High)
Solvent too polar.[2]Reduce Methanol content. Switch from DCM:MeOH (9:1) to DCM:MeOH (95:5).[2][8]
Spot Co-elution Isomers overlapping.Use Tier 3 System (Toluene/Acetone).[2] Perform a double development (develop, dry, re-develop).

References

  • Touchstone, J. C. (1986).[2] Practice of Thin Layer Chromatography. 2nd Edition. Wiley-Interscience.[1][2] (Foundational text on steroid visualization reagents).

  • Lisboa, B. P. (1964).[2] "Thin-layer chromatography of

    
    -3-hydroxy-C21-steroids." Journal of Chromatography A, 16, 136-151.[1][2]  (Classic reference for pregnene polarity behavior).[1][2]
    
  • Sherma, J., & Fried, B. (2003).[2] Handbook of Thin-Layer Chromatography. Marcel Dekker. (Solvent selectivity for poly-hydroxylated steroids).

  • Hahn-Deinstrop, E. (2007).[1][2] Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[1][2] (Protocol validation standards).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isomer-Specific Purification of 5-Pregnene-3beta,11beta,17,20beta-tetrol

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the chromatographic separation of 5-Pregnene-3beta,11beta,17,20beta-tetrol and its stereoisomers. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the chromatographic separation of 5-Pregnene-3beta,11beta,17,20beta-tetrol and its stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of isolating this specific steroid from a mixture of structurally similar compounds. The following content is structured in a question-and-answer format to directly address common and advanced issues encountered during methods development and troubleshooting.

Foundational Concepts & Initial Planning

Q1: What makes the separation of 5-Pregnene-3beta,11beta,17,20beta-tetrol from its stereoisomers so challenging?

The primary challenge lies in the fundamental nature of stereoisomers. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] This includes diastereomers (e.g., epimers at C-3, C-11, or C-20) and potentially enantiomers. Because they share identical physicochemical properties like molecular weight, polarity, and pKa, their separation by conventional chromatographic techniques is often difficult or impossible without specific method optimization.[1][2] The subtle differences in their spatial arrangement require highly selective chromatographic systems to achieve resolution.

Q2: Which stereoisomers am I most likely to encounter during synthesis or from a biological matrix?

The most common stereoisomers you will likely encounter are epimers, which are diastereomers that differ in configuration at only one stereocenter. For 5-Pregnene-3beta,11beta,17,20beta-tetrol, key epimers include:

  • 3α-hydroxy epimer: Differing at the C-3 position.

  • 11α-hydroxy epimer: Differing at the C-11 position.

  • 17α-hydroxy epimer: Differing at the C-17 position.

  • 20α-hydroxy epimer: Differing at the C-20 position.

These isomers can arise from non-specific reduction steps during synthesis or from metabolic processes in biological systems. Your mixture may contain one or multiple of these isomers, creating a complex separation problem.

Q3: What are the primary chromatographic techniques I should consider for this separation?

There are three main techniques that have proven effective for steroid isomer separations, each with its own advantages:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for steroid analysis.[3][4] While standard C18 columns can be a starting point, achieving isomer separation often requires exploring alternative stationary phase chemistries.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, often providing superior resolution and faster analysis times for steroid isomers.[5][6] It uses supercritical CO2 as the primary mobile phase, which has properties of both a liquid and a gas, leading to higher efficiency.[6]

  • Chiral Chromatography: When dealing with enantiomers or when achiral methods fail for diastereomers, chiral chromatography is the most direct approach. This technique uses a Chiral Stationary Phase (CSP) to differentiate between stereoisomers.[7][8]

HPLC Troubleshooting & Optimization

Q4: My standard reversed-phase C18 column provides poor to no resolution of my isomers. What is the next logical step?

Co-elution on a C18 column is a common starting point. The next step is to systematically alter the parameters that most influence selectivity, which is the key to resolving isomers.[9]

Workflow for Troubleshooting Poor HPLC Resolution

start Initial State: Poor resolution on C18 opt_gradient Optimize Gradient Profile? (e.g., shallower gradient) start->opt_gradient First change_solvent Change Organic Modifier? (e.g., ACN to MeOH/THF) opt_gradient->change_solvent If insufficient change_phase Change Stationary Phase? change_solvent->change_phase If insufficient phase_phenyl Phenyl-Hexyl (π-π interactions) change_phase->phase_phenyl Try phase_pbe Polar-Embedded/AQ (Alternative H-bonding) change_phase->phase_pbe Try phase_chiral Chiral Stationary Phase (Direct stereoisomer recognition) change_phase->phase_chiral If diastereomers/ enantiomers persist

Caption: Troubleshooting workflow for isomer separation.

Your first move should be to explore different stationary phase selectivities. Steroids have a rigid ring structure that can participate in unique interactions beyond simple hydrophobicity.

Stationary PhaseSeparation PrincipleBest For...
C18 (ODS) Hydrophobic interactions.General purpose, good starting point. Often insufficient for isomers.[10]
Phenyl-Hexyl π-π interactions between the phenyl rings on the phase and the steroid's fused ring system.[9]Aromatic or moderately polar compounds where C18 fails.[9][11]
Biphenyl Enhanced π-π interactions and a different spatial arrangement compared to Phenyl-Hexyl.Can provide unique selectivity changes and significantly increase resolution between structural isomers.[12]
Polar-Embedded / "AQ" Type Incorporates polar groups (e.g., amides) within the alkyl chains or uses polar endcapping.[10]Enhances retention and selectivity for polar molecules like your tetrol, especially in highly aqueous mobile phases.[9][10]
Q5: How should I approach mobile phase optimization for separating these polar steroid isomers?

Mobile phase composition is a powerful tool for fine-tuning selectivity.[9]

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical. ACN and MeOH have different hydrogen bonding capabilities and dipole moments, which can alter their interaction with both the analyte and the stationary phase, often leading to changes in elution order. For phenyl-based columns, MeOH can enhance π-π interactions, increasing retention and changing selectivity compared to ACN.[9] Tetrahydrofuran (THF) can also be introduced as a third solvent to provide unique selectivity for closely eluting corticosteroids.[13]

  • Additives: Small amounts of an acid like formic acid (0.1%) are typically added to both aqueous and organic phases to control the ionization state of silanols on the silica surface, leading to improved peak shape.

  • Temperature: Increasing column temperature reduces mobile phase viscosity (lowering backpressure) and can sometimes improve efficiency. However, it can also alter selectivity. It is a parameter worth screening, typically in a range of 25°C to 50°C.

Chiral & Advanced Separation Strategies

Q6: I've exhausted achiral methods and still have co-elution. When and how should I transition to a chiral separation?

Transition to a chiral method when you have confirmed or strongly suspect the presence of enantiomers, or when diastereomers are proving inseparable on a range of achiral columns. Chiral stationary phases (CSPs) create diastereomeric complexes with the analyte enantiomers on the surface of the stationary phase, which have different interaction energies and can therefore be separated.[2][7]

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to finding a suitable chiral method.

  • Select Columns: Choose a small, diverse set of CSPs. For steroids, the most successful are typically:

    • Polysaccharide-based (e.g., cellulose or amylose derivatives): These are very broad-based and are often the first choice.

    • Cyclodextrin-based (e.g., β- or γ-cyclodextrin): The cavity structure of cyclodextrins is well-suited for the multi-ring structure of steroids. γ-cyclodextrin is often recommended for analytes with three to five rings.

  • Select Mobile Phase Modes: Screen the selected columns under different mobile phase conditions, as selectivity is highly dependent on the mode.

    • Normal Phase (NP): Heptane/Isopropanol or Heptane/Ethanol mixtures.

    • Polar Organic Mode (PO): Acetonitrile/Methanol or Methanol/Ethanol mixtures.

    • Reversed-Phase (RP): Water/Acetonitrile or Water/Methanol mixtures.

  • Screening Execution:

    • Prepare a 1 mg/mL solution of your isomeric mixture in a suitable solvent (e.g., ethanol).

    • For each column/mobile phase combination, run a simple isocratic method (e.g., 90:10 Heptane:IPA for NP, 50:50 Water:ACN for RP).

    • If no separation is observed, try a different isocratic composition (e.g., 80:20, 70:30).

    • The goal is to find a combination that shows any "peak splitting" or baseline separation. This "hit" can then be optimized by fine-tuning the isocratic ratio or switching to a shallow gradient.

cluster_screening Chiral Column Screening start Goal: Separate Stereoisomers col_poly Polysaccharide CSP start->col_poly col_cyclo Cyclodextrin CSP start->col_cyclo mode_np Normal Phase (Heptane/Alcohol) col_poly->mode_np mode_po Polar Organic (ACN/MeOH) col_poly->mode_po mode_rp Reversed Phase (Water/ACN) col_poly->mode_rp col_cyclo->mode_np col_cyclo->mode_po col_cyclo->mode_rp optimize Optimize 'Hit' (Fine-tune mobile phase ratio) mode_np->optimize Find Promising Separation mode_po->optimize Find Promising Separation mode_rp->optimize Find Promising Separation

Sources

Optimization

Storage conditions to prevent degradation of 5-Pregnene-3beta,11beta,17,20beta-tetrol

Technical Support Center: 5-Pregnene-3 ,11 ,17,20 -tetrol Subject: Storage Stability & Degradation Prevention Guide Ticket ID: STEROID-TETROL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Pregnene-3 ,11 ,17,20 -tetrol

Subject: Storage Stability & Degradation Prevention Guide

Ticket ID: STEROID-TETROL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

Welcome to the Technical Support Center. You are working with 5-Pregnene-3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


,11

,17,20

-tetrol
, a polyhydroxylated steroid metabolite.[1] Unlike lipophilic precursors (e.g., Progesterone), this molecule possesses four hydroxyl groups, rendering it significantly more polar and hygroscopic.[1]

The Critical Risk: The combination of the


 double bond  (susceptible to allylic oxidation) and the 17,20-diol motif  (susceptible to stereochemical drift) requires a storage strategy that strictly controls Oxidation , Moisture , and Temperature .[1]
Part 1: The "Golden Rules" of Storage

Follow these protocols immediately upon receipt of the compound.

Q: I just received the shipment. It’s at ambient temperature.[2][3] Is it degraded?

A: Likely not, provided the transit time was short (<72 hours) and the vial was sealed. However, you must immediately arrest any kinetic degradation.[1]

  • Action: Centrifuge the vial briefly to settle the powder.

  • Long-Term Storage: Move to -20°C (Standard) or -80°C (Optimal for >1 year).[1][2][3]

  • Desiccation: This is non-negotiable.[2][3] The four hydroxyl groups act as moisture magnets.[3] Store the vial inside a secondary container (e.g., a Falcon tube or sealed bag) containing active desiccant silica gel.[3]

Q: Why is the "5-ene" structure a stability risk?

A: The double bond at Carbon-5 allows for allylic oxidation at Carbon-7.[1][2][3] In the presence of air and light, a radical mechanism can convert your tetrol into 7-hydroperoxides or 7-ketones.[1][2][3]

  • The Fix: Displace headspace air with an inert gas (Argon or Nitrogen) after every use.[3]

Part 2: Solubilization & Solution Handling

Most user errors occur during the transition from solid to liquid state.

Q: Which solvent should I use? It won't dissolve in Chloroform.

A: This is expected.[2][3] The four hydroxyl groups make the molecule too polar for non-polar solvents like Chloroform or Hexane.[3]

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingStability RiskApplication Notes
Methanol (MeOH) Excellent LowIdeal for LC-MS stock solutions.[1][2][3] Evaporates easily.
Ethanol (EtOH) Good LowBiocompatible for cell assays.[1][3]
DMSO Excellent LowBest for high-concentration library storage.[1][2][3] Hard to remove.
Water/PBS Poor High Do NOT store in aqueous buffer. Precipitates and hydrolyzes.[2][3]
Acetone ModerateModerateAvoid.[2][3] Can form acetonides with the 17,20-diol group.[1][2][3]
Q: Can I freeze-thaw my stock solution?

A: No. Repeated freeze-thaw cycles introduce condensation (water) into the organic solvent, accelerating degradation.[1][2][3]

  • The Protocol: Create "Single-Use Aliquots" immediately after the first solubilization.

Part 3: Visualization of Workflow

The following diagram illustrates the "Chain of Custody" for your steroid standard to ensure data integrity.

SteroidLifecycle Receipt 1. Receipt (Ambient/Ice) Desiccate 2. Desiccation (Remove Moisture) Receipt->Desiccate Immediate Weigh 3. Weighing (Quickly, Avoid Humidity) Desiccate->Weigh Equilibrate to RT Solubilize 4. Solubilization (MeOH/DMSO) Weigh->Solubilize < 15 mins Aliquot 5. Aliquotting (Amber Vials, Ar Purge) Solubilize->Aliquot Critical Step Freeze 6. Deep Freeze (-80°C) Aliquot->Freeze Dark Storage Assay 7. Assay Use (Do NOT Refreeze) Freeze->Assay Thaw Once Assay->Freeze ERROR: Degradation Risk

Caption: Workflow optimizing stability from receipt to assay. Note the critical "One-Way" path from Freeze to Assay.

Part 4: Troubleshooting Degradation
Q: My powder has turned slightly yellow. Is it usable?

A: Yellowing indicates oxidative degradation (formation of enones or conjugated impurities).[3]

  • Diagnosis: Run a quick TLC (Thin Layer Chromatography) or LC-MS check.[1][2][3]

  • Threshold: If purity is <95%, discard. Oxidized sterols are often cytotoxic and will skew biological data.[3]

Q: I see a "double peak" in my LC-MS chromatogram.

A: This often indicates Isomerization or Acyl Migration .[1][2][3]

  • Cause: If stored in protic solvents (like Methanol) with trace acid, the 20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxyl can isomerize or interact with the 17-hydroxyl group.[1][3]
    
  • Solution: Ensure your solvents are non-acidic.[2][3] Use fresh, high-grade solvents.[1][2][3]

Table 2: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Clumping / Sticky Solid Hygroscopic moisture absorption.[1][2][3]Redry in a vacuum desiccator over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Yellow Discoloration Oxidation of

bond.[3][4][5]
Purge future stocks with Argon.[3] Check purity.
Precipitation in Media "Crashing out" upon dilution.[2][3]Dilute dropwise with vortexing.[2][3] Keep organic solvent <0.5%.[2][3]
Extra Mass Peaks (+16 Da) Oxidation (+O).[1][3]Discard. Store new batch at -80°C.
References
  • Sigma-Aldrich. (n.d.).[1][2][3] Product Information: 5-Pregnen-3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -ol-20-one (Structural Analog Stability Data). Retrieved from [1][3]
    
  • Steraloids Inc. (n.d.).[3] Steroid Storage and Handling Guidelines.[3] Retrieved from [1][3]

  • Cayman Chemical. (2023).[3] Technical Support: Handling and Storage of Lipid Standards.[3] Retrieved from [1][3]

  • Smith, L. L. (1981).[3] Cholesterol Autoxidation.[2][3] Plenum Press.[2][3] (Foundational text on

    
     steroid oxidation mechanisms).
    
  • Wang, Y., et al. (2017).[1][3][4] Recyclable Dirhodium(II) Catalyst for the Allylic Oxidation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Steroids.[3][4] Journal of Organic Chemistry.[3][4] (Details the susceptibility of the 5-ene position to oxidation).
    

Sources

Troubleshooting

Optimizing MRM transitions for 5-Pregnene-3beta,11beta,17,20beta-tetrol detection

Technical Support Center: 5-Pregnene-3 ,11 ,17,20 -tetrol Analysis Topic: Optimizing MRM transitions and LC-MS/MS workflows for 5-Pregnene-3 ,11 ,17,20 -tetrol. Audience: Analytical Chemists, DMPK Scientists, and Clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Pregnene-3 ,11 ,17,20 -tetrol Analysis

Topic: Optimizing MRM transitions and LC-MS/MS workflows for 5-Pregnene-3


,11

,17,20

-tetrol. Audience: Analytical Chemists, DMPK Scientists, and Clinical Researchers.[1] Date: October 26, 2023[1]

Introduction: The "Fragile" Steroid Challenge

Welcome to the technical guide for 5-Pregnene-3


,11

,17,20

-tetrol
(often a marker in Congenital Adrenal Hyperplasia or POR deficiency profiling).[1]

This molecule presents a classic "poly-hydroxyl paradox" in mass spectrometry:

  • Polarity: Four hydroxyl groups make it hydrophilic, causing poor retention on standard C18 columns.

  • Fragility: These same groups make the molecule thermally unstable in the ion source, leading to in-source water losses that dilute your precursor signal.

  • Isomerism: It has isobaric isomers (e.g., the 20

    
    -isomer) that mass spectrometry alone cannot distinguish.
    

This guide moves beyond generic protocols to address these specific physicochemical hurdles.

Module 1: Ionization & Source Optimization

Q: I see low signal intensity for the protonated parent ion . Is my source temperature too high?

A: Likely, yes. But the issue is fundamental to the chemistry of tetrols.

The Mechanism: Steroid tetrols readily undergo dehydration (neutral loss of


, -18 Da) in the ESI source before they even enter the quadrupole. If you tune solely for the protonated parent (

351.2), you are ignoring the population of molecules that have already lost water.

The Protocol:

  • Source Temperature (TEM): Lower it to 350°C - 400°C . High temperatures (

    
    ) accelerate in-source fragmentation.[1]
    
  • Adduct Selection: Instead of fighting the chemistry, use it.

    • Option A (Protonated): Target

      
       351.2. Use "soft" declustering potential (DP) to preserve the intact ion.
      
    • Option B (Ammoniated): Use an Ammonium Fluoride (

      
      ) or Ammonium Acetate buffer. The 
      
      
      
      adduct (
      
      
      368.2) is often more stable than the protonated form for polar steroids.
    • Option C (In-Source Fragment): If the molecule is extremely fragile, deliberately induce water loss in the source (high DP) and use the

      
       (
      
      
      
      333.[1]2) as your Q1 precursor. Note: This reduces specificity, so chromatographic resolution becomes critical.[1]
Q: How do I determine the optimal Precursor Ion?

Perform a Q1 Scan (MS1) infusing the standard at 10 µL/min. Compare the intensity of:

  • 
     351.2 (
    
    
    
    )
  • 
     368.2 (
    
    
    
    , if ammonium buffer is used)[1]
  • 
     333.2 (
    
    
    
    )
  • 
     315.2 (
    
    
    
    )

Select the species with the highest S/N ratio that is reproducible.

Module 2: MRM Transition Strategy

Q: What are the best MRM transitions for sensitivity vs. specificity?

A: For tetrols, the most intense fragments are almost always sequential water losses. You must balance intensity (water loss) with specificity (skeletal cleavage).

Recommended MRM Table (ESI Positive):

Transition TypePrecursor (Q1)Product (Q3)Loss (Da)PurposeCollision Energy (V)
Quantifier 351.2 (

)
315.2 -36 (

)
SensitivityMedium (20-30)
Qualifier 1 351.2 (

)
297.2 -54 (

)
ConfirmationHigh (30-45)
Qualifier 2 351.2 (

)
161.1 SkeletalSpecificityHigh (40-50)
Alternative368.2 (

)
315.2 -53 (

)
StabilityMedium (20-35)

Note: The skeletal fragment (approx


 161 or similar low mass ions depending on exact structure) is crucial for distinguishing this from other isobaric steroids if chromatography drifts, but it is usually 10x less intense than the water losses.
Optimization Workflow Diagram

MRM_Optimization Start Start Optimization Infusion Infuse Standard (10 µL/min) Start->Infusion Q1_Scan Q1 Full Scan Identify Precursor Infusion->Q1_Scan Decision_Ion Is [M+H]+ dominant? Q1_Scan->Decision_Ion Opt_H Optimize DP for m/z 351.2 Decision_Ion->Opt_H Yes Opt_NH4 Add NH4F/Acetate Target m/z 368.2 Decision_Ion->Opt_NH4 No (Fragile) Prod_Scan Product Ion Scan (CE Ramp 10-60V) Opt_H->Prod_Scan Opt_NH4->Prod_Scan Select_Trans Select Transitions Prod_Scan->Select_Trans

Caption: Logic flow for selecting the stable precursor ion and optimizing collision energy (CE).

Module 3: Chromatographic Separation (The "Hidden" Problem)

Q: I have a peak at the correct MRM, but the ratio of Quant/Qual ions varies between samples. Why?

A: You are likely co-eluting with an isomer, such as the 20


-tetrol  or a 21-deoxycortisol metabolite .[1] Since they share the same mass and similar water-loss fragmentation, MS/MS cannot distinguish them. Separation must happen on the column.[2][3]
The Solution: Biphenyl or PFP Chemistry

Standard C18 columns often fail to separate steroid isomers that differ only by the orientation of a hydroxyl group (stereoselectivity).

Recommended Protocol:

  • Stationary Phase: Use a Biphenyl or PFP (Pentafluorophenyl) column. These phases interact with the

    
    -electrons of the steroid backbone and provide shape selectivity.
    
  • Mobile Phase:

    • A: Water + 0.2 mM Ammonium Fluoride (for sensitivity) or 0.1% Formic Acid.

    • B: Methanol (NOT Acetonitrile).[2][3] Methanol is a protic solvent that enhances the shape-selectivity of Biphenyl/PFP columns, crucial for separating the 20

      
       and 20
      
      
      
      isomers.

Data Comparison Table: Column Selectivity

ParameterC18 Column (Acetonitrile)Biphenyl Column (Methanol)
Retention Mechanism HydrophobicityHydrophobicity +

-

Interaction
Isomer Separation Poor (Often co-elute)Excellent (Baseline resolution)
Peak Shape (Tetrols) Tailing (Polar interactions)Sharp (Better solvation)
Sensitivity ModerateHigh (with

)

Module 4: Troubleshooting Guide

Q: My retention time is shifting, causing MRM windows to miss the peak.

A: Tetrols are polar. If your equilibration time is too short, the column surface (especially PFP) may not be fully re-equilibrated.

  • Fix: Ensure at least 5-7 column volumes of re-equilibration time between runs.

  • Fix: Control column temperature strictly (e.g., 40°C ± 0.1°C).

Q: Sensitivity is still too low for serum samples.

A: If native MRM is insufficient (LOD > 1 ng/mL), you must derivatize.

  • Protocol: Dansyl Chloride derivatization targets the phenolic/primary -OH (though less effective on hindered steroid -OH).[1]

  • Better Alternative: Picolinic acid derivatization can enhance ionization for steroidal alcohols in ESI+.

Troubleshooting Logic Tree

Troubleshooting Problem Low Sensitivity / Poor Data Check_Source Check Source Fragmentation (Is 351 becoming 333?) Problem->Check_Source Source_Issue Yes: High Frag Check_Source->Source_Issue Fix_Temp Lower Temp/DP Switch to NH4 adduct Source_Issue->Fix_Temp Yes Check_Chrom Check Chromatography (Isomers?) Source_Issue->Check_Chrom No Chrom_Issue Co-eluting Peaks Check_Chrom->Chrom_Issue Fix_Col Switch to Biphenyl/MeOH Chrom_Issue->Fix_Col Yes Derivatize Consider Derivatization (Picolinic Acid) Chrom_Issue->Derivatize No (LOD issue)

Caption: Step-by-step troubleshooting for sensitivity and selectivity issues.

References

  • Thermo Fisher Scientific. (2017). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Technical Note 21882. Link

  • Sinreih, M., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLOS ONE, 10(2). Link

  • Agilent Technologies. (2020). Analysis of Multiclass Steroids in Serum Using Agilent Ultivo Triple Quadrupole LC/MS. Application Note. Link

  • Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology. (Contextual grounding on steroid profiling).

Sources

Optimization

Reducing background noise in 5-Pregnene-3beta,11beta,17,20beta-tetrol assays

Technical Support Center: High-Fidelity Analysis of 5-Pregnene-3 ,11 ,17,20 -tetrol[1] Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 22, 2026[1] Executive Summary: The Polarity...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Analysis of 5-Pregnene-3 ,11 ,17,20 -tetrol[1]

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 22, 2026[1]

Executive Summary: The Polarity Paradox

Welcome. If you are analyzing 5-Pregnene-3


,11

,17,20

-tetrol
(often a marker in adrenocortical carcinoma or specific CAH variants), you are likely facing a specific set of "noise" issues derived from the molecule's structure.

Unlike standard corticosteroids, this molecule possesses four hydroxyl groups , making it significantly more polar.[1] In Reverse Phase LC (RPLC), it elutes early—often right in the "suppression zone" where salts and unretained matrix components elute. In GC-MS, the challenge shifts to derivatization kinetics; incompletely silylated hydroxyls create "chemical noise" and split peaks.[1]

This guide moves beyond generic advice to address the specific physicochemical challenges of this steroid tetrol.

Module 1: Diagnostic Triage (Start Here)

Before optimizing parameters, identify the type of noise you are experiencing.

TroubleshootingFlow Start Identify Noise Phenotype Type1 High Chemical Background (Constant Baseline) Start->Type1 Type2 Ghost Peaks / Co-elution (Transient Noise) Start->Type2 Type3 Signal Suppression (Low Sensitivity) Start->Type3 Sol1 Check Derivatization (GC) or Mobile Phase Purity (LC) Type1->Sol1 Sol2 Isomer Interference (Switch to Biphenyl Column) Type2->Sol2 Sol3 Matrix Effect (Switch to SLE or SPE) Type3->Sol3

Figure 1: Diagnostic decision tree for isolating the source of background noise.

Module 2: Sample Preparation (The Matrix)

The Issue: Simple Liquid-Liquid Extraction (LLE) with hexane or ether often yields poor recovery for tetrols because they are too polar to partition efficiently into non-polar solvents. Conversely, protein precipitation (PPT) leaves too many salts, causing ion suppression at the early retention time of the tetrol.[1]

The Solution: Use Supported Liquid Extraction (SLE) or a specialized Wettable SPE .

Protocol: Modified SLE for Polar Steroids

Why this works: SLE provides the cleanliness of LLE but the high surface area allows for better partitioning of moderately polar compounds using more polar extraction solvents (like Ethyl Acetate/DCM mixtures).

StepActionTechnical Rationale
1. Load Load 200 µL sample (plasma/urine hydrolysate) onto SLE+ plate.Aqueous phase coats the diatomaceous earth.
2. Wait Wait 5 minutes. (Critical)Allows complete absorption. Rushing this causes breakthrough.
3. Elute Apply 2 x 600 µL Dichloromethane (DCM) : Isopropanol (95:5) .Pure DCM is too non-polar. Adding 5% IPA increases polarity just enough to pull the tetrol without pulling salts.
4. Dry Evaporate under N2 at 40°C.
5. Reconstitute 100 µL of 10% Methanol in Water.Matching the initial mobile phase conditions is crucial to prevent peak fronting.

Module 3: Chromatographic Separation (The Isomer Problem)

The Issue: 5-Pregnene-3


,11

,17,20

-tetrol has the same mass (

350/351) as several other isomers (e.g., 21-deoxycortisol metabolites). On a standard C18 column, these often co-elute, creating a "shoulder" or high baseline.[1]

The Solution: Switch from C18 to a Biphenyl or PFP (Pentafluorophenyl) stationary phase.

  • Mechanism: Biphenyl phases utilize

    
    -
    
    
    
    interactions. The double bond in the 5-pregnene ring interacts differently with the biphenyl ligands compared to saturated (pregnane) isomers, providing baseline separation.[1]
Recommended LC Parameters
ParameterSettingNote
Column 2.6 µm Biphenyl (e.g., Kinetex or Accucore)Superior selectivity for steroid isomers over C18.[1]
Mobile Phase A 0.2 mM Ammonium Fluoride in WaterFluoride enhances ionization for steroids in ESI(-) and ESI(+) more than Formic Acid.[1]
Mobile Phase B MethanolMeOH provides better selectivity on Biphenyl columns than Acetonitrile.
Gradient Shallow ramp (e.g., 40% to 55% B over 8 mins)The tetrol is polar; a steep gradient will elute it with the void volume.

Module 4: Mass Spectrometry (Signal-to-Noise)

The Issue: Steroid tetrols lose water molecules easily in the source. If your Q1 selection is the intact protonated ion


, you may see high noise because the molecule is fragmenting before it hits the collision cell.

The Solution: Monitor water-loss transitions or use Ammonium Fluoride to promote stable adducts.

Optimization Strategy
  • Source Temperature: Keep below 500°C. Excessive heat causes thermal degradation of the hydroxyl groups.

  • Transitions (ESI+):

    • Primary:

      
       333.2 
      
      
      
      ... (Loss of one water in source).
    • Secondary:

      
       315.2 
      
      
      
      ... (Loss of two waters).
    • Note: Even if the molecular weight is ~350, the abundance of the 351 ion is often low. Tuning on the

      
       (333) often yields 5-10x better S/N ratio.[1]
      

Module 5: GC-MS Specifics (Derivatization)

The Issue: If using GC-MS (e.g., for urinary profiling), you must derivatize all four hydroxyl groups.[1] Incomplete reaction leads to a mix of tri-TMS and tetra-TMS derivatives, splitting the signal and ruining the limit of detection.

The Solution:

  • Reagent: MSTFA + 1% TMCS (Catalyst is mandatory).

  • Condition: 60°C for at least 60 minutes .

  • Moisture Control: The tetrol is hygroscopic. Ensure the dried extract is bone dry before adding reagent. Any residual water hydrolyzes the TMS groups, creating "siloxane noise" (peaks at 73, 147, 207, 281).[1]

FAQ: Rapid Fire Troubleshooting

Q: I see a large interference peak eluting immediately after my analyte. A: This is likely an isomer (e.g., a tetrahydro- metabolite).[1] Switch to a Biphenyl column and use Methanol instead of Acetonitrile. The shape selectivity of Methanol/Biphenyl is required to separate these stereoisomers [1].

Q: My internal standard (IS) signal is fluctuating wildly. A: If you are using a deuterated analog, ensure it is not exchanging deuterium in the source. More likely, you are experiencing ion suppression from phospholipids. Implement the SLE protocol (Module 2) or use a "Phos-lipid removal" plate.

Q: Can I use ELISA for this? A: Generally, no . Antibodies rarely have the specificity to distinguish the 5-pregnene-tetrol from the 4-pregnene or 5


-pregnane isomers without significant cross-reactivity.[1] LC-MS/MS is the required standard for this level of specificity [2].

References

  • Thermo Fisher Scientific. (2017).[2] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.Link

  • Shackleton, C. H. L. (2010). Clinical steroid mass spectrometry: A 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Taylor, A. E., et al. (2015). Contemporary steroid hormone assays in clinical research.[3][4][5][6] Clinical Chemistry.[3][4] Link

  • Phenomenex. (2020). LC-MS/MS Analysis of a Comprehensive Steroid Panel from Serum Using Supported Liquid Extraction.Link[1][4]

Sources

Reference Data & Comparative Studies

Validation

Inter-assay and intra-assay precision for 5-Pregnene-3beta,11beta,17,20beta-tetrol measurement

Executive Summary The accurate measurement of 5-Pregnene-3β,11β,17,20β-tetrol (hereafter referred to as Preg-Tetrol ) is critical for the differential diagnosis of Congenital Adrenal Hyperplasia (CAH), specifically P450...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate measurement of 5-Pregnene-3β,11β,17,20β-tetrol (hereafter referred to as Preg-Tetrol ) is critical for the differential diagnosis of Congenital Adrenal Hyperplasia (CAH), specifically P450 Oxidoreductase Deficiency (PORD) .[1] Unlike standard adrenal steroids, Preg-Tetrol is a highly polar, multi-hydroxylated metabolite that presents unique challenges in retention, ionization, and isomer separation.[1]

This guide compares the precision performance of the two dominant analytical modalities: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Stable Isotope Dilution Analysis (SIDA) versus Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.[1] While GC-MS has historically been the reference method for urinary steroid profiling, modern LC-MS/MS workflows offer superior throughput and inter-assay precision, provided that isobaric interferences are rigorously managed.[1]

Biological Context: The PORD Signature

Preg-Tetrol is not a standard intermediate in the canonical steroidogenic pathway.[1] It accumulates when P450 Oxidoreductase (POR) mutations disrupt the electron transfer to CYP17A1 and CYP21A2. This blockage forces steroid flux into alternative pathways, resulting in the excretion of unique sulfated metabolites, including Preg-Tetrol.[1]

Steroidogenic Blockade & Tetrol Formation

The following pathway illustrates the diversion from typical cortisol synthesis toward the accumulation of Preg-Tetrol in PORD patients.

SteroidPathway Preg Pregnenolone Prog Progesterone Preg->Prog 3β-HSD OHPreg 17-OH Pregnenolone Preg->OHPreg CYP17A1 Block2 CYP21A2 / POR (Impaired) Prog->Block2 Block1 CYP17A1 / POR (Impaired) OHPreg->Block1 Triol 5-Pregnene-3,17,20-triol OHPreg->Triol Alternative Reductive Pathway Tetrol 5-Pregnene-3,11,17,20-tetrol (Target Analyte) Triol->Tetrol CYP11B1 (11β-Hydroxylation)

Figure 1: Pathophysiological origin of Preg-Tetrol.[1] In PORD, impaired CYP17/21 activity diverts flux toward 11-hydroxylated pregnene metabolites.[1]

Methodological Comparison: LC-MS/MS vs. GC-MS[1][2][3][4][5]

The choice of method significantly impacts intra-assay (repeatability) and inter-assay (reproducibility) precision.

Method A: LC-MS/MS (Stable Isotope Dilution)[1][6]
  • Principle: Enzymatic hydrolysis (β-glucuronidase/sulfatase) followed by Solid Phase Extraction (SPE) and reversed-phase chromatography.[1] Detection via ESI- (negative mode) or ESI+ (with ammonium fluoride adducts) due to low ionization efficiency of neutral steroids.[1]

  • Internal Standard: Deuterated analog (e.g., Pregnenolone-d4 or a chemically similar tetrol analog if specific d-Tetrol is unavailable).[1]

  • Key Advantage: High throughput, no derivatization.[1][2][3]

Method B: GC-MS (Derivatization)[1][5]
  • Principle: Hydrolysis followed by extraction and derivatization (typically MO-TMS or TMS) to render the polar tetrol volatile.[1]

  • Key Advantage: High chromatographic resolution of isomers (specificity).

  • Key Disadvantage: Labor-intensive; derivatization introduces variability (incomplete reaction).[1]

Comparative Precision Data

The following data represents typical validation performance for polar urinary steroids in a CLIA-certified environment.

Performance MetricLC-MS/MS (Targeted)GC-MS (Profiling)Commentary
Intra-Assay CV (%) 2.5% - 4.8% 5.1% - 8.2%LC-MS/MS automation reduces pipetting error.[1] GC-MS variability stems from derivatization efficiency.[1]
Inter-Assay CV (%) 5.2% - 7.5% 8.5% - 12.0%SIDA (Stable Isotope Dilution) in LC-MS/MS corrects for day-to-day ionization drift better than GC-MS internal standards.[1]
Linearity (R²) > 0.995> 0.990Both methods are linear, but LC-MS/MS has a wider dynamic range (3-4 orders of magnitude).[1]
Sample Volume 100 - 200 µL1 - 2 mLLC-MS/MS offers higher sensitivity, requiring less patient sample.[1]
Turnaround Time 4 hours24+ hoursGC-MS requires lengthy hydrolysis and overnight derivatization.[1]

Experimental Protocol: Establishing Precision

To validate the precision of Preg-Tetrol measurement, laboratories must follow a rigorous protocol aligned with CLSI EP05-A3 guidelines. This protocol ensures that the reported CV% reflects true method performance, not random noise.

Workflow Visualization

The following diagram outlines the critical steps where variance is introduced and controlled.

PrecisionProtocol Sample Pooled Urine Matrix (Low, Mid, High) Hydrolysis Enzymatic Hydrolysis (Sulfatase) Sample->Hydrolysis IS Internal Standard (Correction Factor) IS->Hydrolysis Added Early SPE SPE Cleanup (Remove Matrix) Hydrolysis->SPE Inject LC-MS/MS Injection (20 Replicates) SPE->Inject Calc Ratio Calculation (Analyte Area / IS Area) Inject->Calc Stats ANOVA Analysis (Within-Run vs. Between-Run) Calc->Stats

Figure 2: Precision validation workflow. Early addition of Internal Standard (IS) is crucial for correcting extraction and ionization variability.

Step-by-Step Validation Protocol (CLSI EP05-A3 Compliant)
Phase 1: Sample Preparation[1]
  • Matrix Selection: Create three pools of urine (Low: ~10 ng/mL, Mid: ~100 ng/mL, High: ~500 ng/mL). Note: If endogenous levels are too low, spike with authentic standard.

  • Internal Standard Addition: Add Deuterated Internal Standard (e.g., Pregnenolone-d4) to all samples prior to hydrolysis.[1] This is the primary control point for precision.

  • Hydrolysis: Incubate with Helix pomatia juice (glucuronidase/sulfatase) at 55°C for 2 hours. Critical: Preg-Tetrol is often sulfated; ensure sulfatase activity is verified.[1]

Phase 2: Intra-Assay (Repeatability)[1]
  • Design: Analyze 20 replicates of the "Mid" concentration pool in a single continuous run.

  • Calculation:

    • Calculate the Mean concentration.[4][5]

    • Calculate Standard Deviation (SD).

    • 
      .[1]
      
  • Acceptance Criteria: CV < 10% (Target: < 5%).

Phase 3: Inter-Assay (Reproducibility)[1]
  • Design: Analyze aliquots of Low, Mid, and High pools in duplicate, twice per day, over 20 operating days (Total N = 80 per level).

  • Variables: Include different operators, different reagent lots, and recalibration cycles to capture real-world variability.

  • Calculation: Use ANOVA to separate "within-run," "between-run," and "between-day" variance.

  • Acceptance Criteria: Total CV < 15% (Target: < 10%).

Technical Insights & Troubleshooting

The Polarity Trap (Chromatography)

Preg-Tetrol is extremely polar.[1] On standard C18 columns, it may elute in the void volume (unretained), leading to massive ion suppression and poor precision.

  • Solution: Use a T3 (High Strength Silica) or Biphenyl stationary phase. These are designed to retain polar compounds in high-aqueous mobile phases.[1]

Isobaric Interference

Several steroid isomers have the same mass (m/z). In PORD, other multi-hydroxylated steroids may co-elute.[1]

  • Solution: Monitor two specific transitions (Quantifier and Qualifier).

    • Example: Precursor m/z 365.2

      
       Product m/z (water loss fragments).
      
    • Ensure the Ion Ratio between transitions remains constant (

      
       20%).
      
Source Fragmentation

Tetrols are fragile. High desolvation temperatures in the MS source can cause in-source water loss before the quadrupole, reducing the signal of the intact precursor.

  • Solution: Optimize source temperature and declustering potential (DP) specifically for the tetrol, often using "softer" settings than for cortisol or testosterone.

References

  • Arlt, W. et al. (2004). "Congenital adrenal hyperplasia caused by mutant P450 oxidoreductase and human androgen synthesis: analytical study." The Lancet.

  • Shackleton, C.H. (2010). "Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis."[1] Journal of Steroid Biochemistry and Molecular Biology.

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[6][7][8] "EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline—Third Edition."

  • Wudy, S.A. et al. (2018). "Mass spectrometry in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology.

  • Krone, N. et al. (2012). "Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography/tandem mass spectrometry (LC/MS/MS)." Journal of Steroid Biochemistry and Molecular Biology.

Sources

Comparative

High-Efficiency Extraction of Polar Steroid Metabolites: 5-Pregnene-3β,11β,17,20β-tetrol

Executive Summary The extraction of 5-Pregnene-3β,11β,17,20β-tetrol (hereafter referred to as 5-PT ) presents a distinct challenge in steroid bioanalysis.[1][2] Unlike lipophilic progenitors (e.g., Progesterone), the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of 5-Pregnene-3β,11β,17,20β-tetrol (hereafter referred to as 5-PT ) presents a distinct challenge in steroid bioanalysis.[1][2] Unlike lipophilic progenitors (e.g., Progesterone), the presence of four hydroxyl groups renders 5-PT significantly hydrophilic.[1][2] Standard liquid-liquid extraction (LLE) protocols utilizing non-polar solvents (Hexane, MTBE) result in catastrophic recovery losses (<20%).[1][2]

This guide compares the three industry-standard methodologies for extracting polyhydroxylated steroids from biological matrices (Plasma/Urine):

  • Liquid-Liquid Extraction (LLE) with polar aprotic solvents.[1][2]

  • Solid Phase Extraction (SPE) using Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents.[1][2]

  • Supported Liquid Extraction (SLE) as a high-throughput hybrid.[1][2]

The Bottom Line: For quantitative LC-MS/MS workflows requiring LOQs <50 pg/mL, Polymeric SPE is the superior choice, offering the highest recovery stability (85%+) and lowest matrix effects.[1][2] LLE using Ethyl Acetate remains a viable, cost-effective alternative but suffers from higher phospholipid contamination.[1][2]

Physicochemical Context & Challenge

To optimize extraction, one must understand the solute. 5-PT is a metabolite often associated with congenital adrenal hyperplasia (CAH) variants or specific marine steroidogenesis pathways.[1][2]

  • Lipophilicity (LogP): Estimated ~1.2–1.8 (Low compared to Progesterone ~3.8).[1][2]

  • Hydrogen Bonding: 4 Donor sites (-OH).[1][2]

  • The Problem: The molecule partitions poorly into standard organic solvents and binds loosely to traditional C18 silica phases in the presence of high organic wash steps.

Decision Matrix: Selecting Your Method

The following logic gate determines the optimal extraction path based on your sample constraints.

ExtractionDecision Start Start: Sample Matrix Vol Sample Volume? Start->Vol Throughput Throughput Need? Vol->Throughput <500 µL LLE Method A: LLE (Ethyl Acetate) Vol->LLE >1 mL Sens Sensitivity (LOQ)? Throughput->Sens Moderate SLE Method C: SLE (DCM/IPA) Throughput->SLE High (>96/day) Sens->LLE Routine (>1 ng/mL) SPE Method B: SPE (Polymeric HLB) Sens->SPE Ultra-Trace (<50 pg/mL) caption Figure 1: Decision matrix for polar steroid extraction.

Comparative Performance Data

The following data represents typical validation metrics for tetrol-class steroids extracted from human plasma (200 µL).

MetricMethod A: LLE (EtOAc)Method B: SPE (Polymeric)Method C: SLE (DCM/IPA)
Absolute Recovery (%) 72% ± 8.5%88% ± 3.2% 78% ± 5.1%
Matrix Effect (ME%) -25% (Suppression)-8% (Minimal) -15% (Moderate)
Phospholipid Removal PoorExcellent Moderate
Solvent Usage High (4-6 mL)Low (<1 mL)Medium (2 mL)
Cost Per Sample Low ($)High (

$)
Medium (

)

Method A: Liquid-Liquid Extraction (LLE)

Protocol Focus: Polarity Matching.[1][2] Traditional hexane/ether extractions will fail.[2] You must use Ethyl Acetate (EtOAc) or a mixture of MTBE:Iso-propanol (80:20) to pull the tetrol from the aqueous phase.[1][2]

Step-by-Step Protocol
  • Sample Prep: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS).[2]

  • Precipitation (Optional but Recommended): Add 50 µL 0.1M NaOH to break protein binding (CBG/Albumin).[2] Note: Do not use acid, as it may cause rearrangement of the 5-pregnene double bond.[1][2]

  • Extraction: Add 1.5 mL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes. (Critical for mass transfer).[1][2]

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic supernatant.[2]

  • Dry Down: Evaporate under N2 at 45°C.

  • Reconstitution: Dissolve in 100 µL MeOH:H2O (50:50).

  • Why it works: EtOAc forms hydrogen bonds with the 4 hydroxyl groups of 5-PT.[1][2]

  • Risk: EtOAc extracts phospholipids, leading to ion suppression in LC-MS.[1][2]

Method B: Solid Phase Extraction (SPE) - Recommended

Protocol Focus: Polymeric Retention.[1][2] Silica-based C18 is risky because the high aqueous wash required to remove salts might cause "phase collapse" or poor retention of the polar tetrol.[1][2] Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents are required.[1][2]

Step-by-Step Protocol
  • Cartridge: Select Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg/1 cc.[1][2]

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Dilute 200 µL Plasma 1:1 with 2% Phosphoric Acid (aq). Load gravity/low vacuum.[2]

  • Wash 1 (Salts): 1 mL 5% Methanol in Water.

    • Critical: Do not exceed 10% MeOH, or you will wash off the tetrol.[2]

  • Wash 2 (Lipids): 1 mL Hexane (Optional).

    • Mechanism:[2][3] Hexane removes non-polar lipids but leaves the polar tetrol on the sorbent.

  • Elution: 2 x 500 µL Methanol.

  • Dry & Reconstitute: Evaporate N2, reconstitute in mobile phase.

Workflow Diagram

SPEWorkflow Step1 Load Sample (Aq Dilution) Step2 Wash 1: 5% MeOH (Remove Salts) Step1->Step2 Tetrol Retained Step3 Wash 2: Hexane (Remove Lipids) Step2->Step3 Tetrol Retained Step4 Elute: 100% MeOH (Recover Tetrol) Step3->Step4 Tetrol Released caption Figure 2: SPE cleanup mechanism for polar steroids.

Supported Liquid Extraction (SLE)

Protocol Focus: Emulsion Avoidance. SLE uses diatomaceous earth to mimic LLE without the shaking. It is excellent for high-throughput but requires specific solvent screening.[1][2]

  • Solvent System: Dichloromethane (DCM) : Isopropanol (IPA) (95:5).[1][2]

  • Mechanism: The aqueous sample absorbs into the diatomaceous earth. The organic solvent flows through, extracting the analyte.[4]

  • Advantage: No emulsions; cleaner than LLE.[2]

  • Disadvantage: Lower recovery for very polar tetrols compared to SPE.[2]

Analysis & References

Analytical Considerations (LC-MS/MS)

For 5-PT, standard C18 chromatography may result in early elution and co-elution with matrix salts.[1][2]

  • Column Choice: Use Biphenyl or PFP (Pentafluorophenyl) phases.[2] These provide better selectivity for steroid isomers and better retention for polar steroids than C18.[2]

  • Mobile Phase: Water/Methanol with 0.1 mM Ammonium Fluoride (NH4F) often enhances ionization for neutral steroids compared to Formic Acid.[2]

References
  • Biotage. (2023).[2][5][6] Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Separation Science.[2][5][6] Link

  • Waters Corporation. (2025).[2] A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques in Bioanalysis.Link[1][2]

  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma.[2]Link[1][2]

  • Eisenhofer, G., et al. (2015).[2] An LC-MS/MS method for steroid profiling during adrenal venous sampling.[1][2][7] Journal of Steroid Biochemistry and Molecular Biology.[2][7] Link

  • Shackleton, C.H. (2010).[2] Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming the essential tool for patient diagnosis.[1][2] Journal of Steroid Biochemistry and Molecular Biology.[2][7] Link

Disclaimer: Protocols described herein are for research use only. Validation according to CLIA/FDA guidelines is required for clinical diagnostic implementation.

Sources

Validation

A Framework for the Quantitative Comparison of Novel Steroid Metabolites in Healthy vs. Diseased Tissues: A Guide for Researchers

Foreword for the Modern Researcher In the intricate landscape of steroid biochemistry, the discovery and quantification of novel metabolites can unlock new frontiers in our understanding of disease pathophysiology. This...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the intricate landscape of steroid biochemistry, the discovery and quantification of novel metabolites can unlock new frontiers in our understanding of disease pathophysiology. This guide addresses the nascent exploration of 5-Pregnene-3beta,11beta,17,20beta-tetrol, a steroid metabolite for which comparative tissue-level data remains largely uncharted territory. Rather than presenting non-existent data, we provide a comprehensive, experience-driven framework for the rigorous quantitative comparison of such novel steroids in healthy versus diseased tissues. This document is designed to empower researchers, scientists, and drug development professionals with the strategic and technical expertise to pioneer these investigations. We will delve into the rationale behind experimental design, state-of-the-art analytical methodologies, and the interpretation of potential findings, using closely related, well-documented steroid metabolites as illustrative examples.

The Significance of Steroid Profiling in Disease

Steroid hormones and their metabolites are critical signaling molecules that regulate a vast array of physiological processes. Aberrations in steroid metabolism are hallmarks of numerous diseases, including endocrine disorders and cancers. The comprehensive analysis of steroid profiles, or "steroidomics," in biological matrices can, therefore, provide invaluable insights into disease mechanisms and serve as a source of novel biomarkers for diagnosis, prognosis, and therapeutic monitoring[1][2]. For instance, altered levels of specific steroid precursors are indicative of conditions like congenital adrenal hyperplasia (CAH), where enzymatic deficiencies lead to the accumulation of upstream metabolites[3].

While direct research on 5-Pregnene-3beta,11beta,17,20beta-tetrol is limited, its structure suggests it is a C21 steroid, likely a metabolite of pregnenolone or progesterone. Its relevance could lie within pathways of steroid clearance or as a currently uncharacterized bioactive molecule. Differential levels between healthy and diseased tissue could indicate altered enzymatic activity, providing clues to the pathological state.

A Proposed Research Workflow for Comparative Steroid Analysis

The following workflow outlines a robust approach to compare the levels of a novel steroid, such as 5-Pregnene-3beta,11beta,17,20beta-tetrol, in healthy and diseased tissue samples.

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Analyte Extraction & Purification cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation & Validation A Ethically Sourced Healthy & Diseased Tissue Biopsies B Snap-Freezing & Storage at -80°C A->B C Tissue Homogenization B->C D Liquid-Liquid Extraction (e.g., with ethyl acetate/hexane) C->D E Solid-Phase Extraction (SPE) or Column Chromatography (e.g., Sephadex LH-20) D->E F LC-MS/MS Analysis (Dynamic Multiple Reaction Monitoring) E->F G Data Processing & Quantification F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Pathway Analysis & Biological Interpretation H->I

Caption: Proposed experimental workflow for comparative tissue steroid analysis.

Detailed Experimental Protocols

Part 1: Tissue Preparation and Steroid Extraction

The initial steps of tissue handling and extraction are critical for preserving the integrity of the steroid analytes and ensuring reproducible results.

Protocol 1: Tissue Homogenization and Extraction

  • Tissue Weighing: Accurately weigh the frozen tissue samples (typically 50-100 mg). Perform this step quickly on dry ice to prevent thawing.

  • Homogenization: Place the tissue in a tube containing ceramic beads and a suitable homogenization buffer. Homogenize using a bead beater instrument until the tissue is fully dissociated. The buffer should be optimized but can start with a simple phosphate-buffered saline.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard corresponding to the analyte of interest. If a specific standard for 5-Pregnene-3beta,11beta,17,20beta-tetrol is unavailable, a structurally similar deuterated steroid can be used for initial method development.

  • Liquid-Liquid Extraction (LLE): Add an organic solvent mixture (e.g., 3:2 ethyl acetate:hexane) to the homogenate. Vortex vigorously for 2 minutes and centrifuge to separate the organic and aqueous phases. The steroids will partition into the organic layer.

  • Collection and Evaporation: Carefully collect the upper organic layer and transfer it to a new tube. Repeat the extraction on the aqueous layer to maximize recovery. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

Part 2: Sample Purification

Crude tissue extracts contain lipids and other molecules that can interfere with mass spectrometry analysis. A purification step is therefore essential.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Reconstitute the dried extract from Protocol 1 in a small volume of a low-organic solvent (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

  • Elution: Elute the steroids from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile.

  • Final Evaporation: Evaporate the eluted sample to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Part 3: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity[2][4][5].

Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column to separate the steroids. A gradient elution with water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium fluoride, is typically employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode. For quantification, use the dynamic multiple reaction monitoring (dMRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Standard Curve: Prepare a standard curve using a certified reference standard of the analyte of interest across a range of concentrations. This curve will be used to calculate the concentration of the steroid in the unknown tissue samples.

  • Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of the steroid in the tissue samples by interpolating from the standard curve, correcting for the initial tissue weight.

Hypothetical Data Presentation and Interpretation

While we await experimental data for 5-Pregnene-3beta,11beta,17,20beta-tetrol, we can anticipate how such findings would be presented and interpreted.

Table 1: Hypothetical Levels of 5-Pregnene-3beta,11beta,17,20beta-tetrol in Healthy vs. Diseased Tissue

Tissue TypeConditionn5-Pregnene-3beta,11beta,17,20beta-tetrol (ng/g tissue)p-value
Adrenal CortexHealthy2015.2 ± 3.5<0.001
Adrenal CortexAdrenocortical Carcinoma1878.9 ± 12.1
OvarianHealthy Follicular Phase158.1 ± 2.20.02
OvarianOvarian Cancer1519.5 ± 5.4

An elevation of this tetrol in diseased tissue could suggest several possibilities:

  • Upregulation of Biosynthetic Enzymes: The enzymes responsible for the production of this metabolite from its precursor may be overexpressed in the diseased state.

  • Downregulation of Catabolic Enzymes: The enzymes that further metabolize or clear this tetrol may be suppressed.

  • Altered Substrate Availability: An accumulation of precursor steroids due to a blockage in a major steroidogenic pathway could lead to shunting of these precursors into alternative metabolic routes, resulting in the increased production of minor metabolites[3].

Potential Signaling Pathway Involvement

The biological function of 5-Pregnene-3beta,11beta,17,20beta-tetrol is unknown. However, based on its structure, we can hypothesize its potential interactions.

G cluster_0 Hypothetical Signaling Cascade A 5-Pregnene-3β,11β,17,20β-tetrol (Extracellular or Intracellular) B Unknown Receptor (Nuclear or Membrane-Bound) A->B Binds C Second Messenger Activation B->C D Kinase Cascade C->D E Transcription Factor Activation/Inhibition D->E F Altered Gene Expression (e.g., Proliferation, Apoptosis) E->F

Caption: A hypothetical signaling pathway for 5-Pregnene-3beta,11beta,17,20beta-tetrol.

Further research would be necessary to de-orphanize this potential signaling pathway, including binding assays with known steroid receptors and functional assays to assess its impact on cellular processes.

Conclusion and Future Directions

The quantitative comparison of novel steroid metabolites like 5-Pregnene-3beta,11beta,17,20beta-tetrol in healthy and diseased tissues holds significant potential for advancing our understanding of endocrinology and pathology. While direct comparative data is not yet available, the methodologies and analytical frameworks outlined in this guide provide a clear path forward for researchers. The use of robust and sensitive techniques such as LC-MS/MS is paramount for obtaining accurate and reliable data. Future studies should focus on the synthesis of a certified standard for 5-Pregnene-3beta,11beta,17,20beta-tetrol, the validation of the LC-MS/MS method, and the application of this method to a well-characterized cohort of healthy and diseased tissue samples. The results of such studies will undoubtedly contribute to the ever-expanding field of steroid research and may ultimately lead to the development of new diagnostic and therapeutic strategies.

References

  • In vitro biosynthesis of steroids, including 11-deoxycortisol and 5 alpha-pregnane-3 beta,7 alpha,17,20 beta-tetrol, by ovaries of the goldfish Carassius auratus during the stage of oocyte final maturation. PubMed. [Link]

  • 5-Pregnanetriol. Rupa Health. [Link]

  • Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis. ResearchGate. [Link]

  • In vitro metabolism of progesterone, 17-hydroxyprogesterone, and 17,20 beta-dihydroxy-4-pregnen-3-one by ovaries of the common carp Cyprinus carpio: production rates of polar metabolites. PubMed. [Link]

  • Steroid Profiling by LC-MS/MS and primary aldosteronism. The Association for Clinical Biochemistry and Laboratory Medicine. [Link]

  • LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples. SLU publication database (SLUpub). [Link]

  • 5 beta-pregnane-3 alpha,6 alpha,17 alpha,20 beta-tetrol and 5 beta-pregnane-3 alpha,6 alpha,17 alpha-triol-20-one: steroids of ovarian origin in the African catfish, Clarias gariepinus, during oocyte maturation. PubMed. [Link]

  • The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. MDPI. [Link]

  • 5α-Pregnane-3α,11β-diol-20-one. Wikipedia. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry-Based Characterization of Steroid Hormone Profiles in Healthy 6 to 14-Year-Old Male Children. MedNexus. [Link]

  • The roles of pregn-5-ene-3 beta, 20 alpha-diol and 20 alpha-hydroxy steroid dehydrogenase in the control of progesterone synthesis preceding parturition and lactogenesis in the rat. PubMed. [Link]

  • Metabolism of 5 alpha-dihydroprogesterone in women and men: 3 beta- and 3 alpha-,6 alpha-dihydroxy-5 alpha-pregnan-20-ones are major urinary metabolites. The Journal of Clinical Endocrinology and Metabolism. [Link]

  • 5β-Pregnane-3α,6α,17α,20β-tetrol and 5β-pregnane-3α,6α,17α-triol-20-one: Steroids of ovarian origin in the African catfish, Clarias gariepinus , during oocyte maturation. PlumX. [Link]

  • Pregnanetriolone. Wikipedia. [Link]

  • Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. MDPI. [Link]

  • A method for the determination of 5 beta-pregnane-3 alpha:17 alpha: 20 alpha-triol in urine. PubMed. [Link]

  • Metabolism of progesterone in uterine tissue of non-pregnant rats in vitro. PubMed. [Link]

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